2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-amino-2,6-dichlorophenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2/c9-6-3-5(11)4-7(10)8(6)13-2-1-12/h3-4,12H,1-2,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOLDVKVFJOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCO)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Analytical Guide: Molecular Weight, Formula, and Structural Elucidation of C8H9Cl2NO2
Executive Summary
In pharmaceutical development and synthetic chemistry, the precise characterization of an intermediate or active pharmaceutical ingredient (API) is paramount. The molecular formula C8H9Cl2NO2 corresponds to a diverse class of halogenated organic compounds, including phenylglycine derivatives and substituted anilines. This whitepaper provides an authoritative, step-by-step guide to determining the molecular weight, verifying the exact mass, and differentiating the structural isomers of C8H9Cl2NO2 using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Profiling and Mass Fundamentals
The empirical formula C8H9Cl2NO2 signifies a molecule containing eight carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. The presence of two chlorine atoms profoundly impacts the molecule's mass spectrometric profile due to the natural abundance of chlorine isotopes (
Mass and Elemental Composition
While the nominal mass of this formula is 221 Da, high-accuracy analytical workflows require the monoisotopic exact mass to differentiate this formula from isobaric interferences. The exact mass is calculated using the most abundant isotopes (
Table 1: Physicochemical Properties of C8H9Cl2NO2
| Property | Value | Analytical Significance |
| Molecular Formula | C8H9Cl2NO2 | Defines the elemental boundaries of the compound. |
| Average Molecular Weight | 222.07 g/mol | Used for stoichiometric calculations in bulk synthesis. |
| Monoisotopic Exact Mass | 221.001 Da | Critical for HRMS formula verification (< 5 ppm error). |
| Elemental Composition | C (43.27%), H (4.09%), Cl (31.93%), N (6.31%), O (14.41%) | Verified via elemental analysis (combustion). |
Structural Isomerism: The Causality Behind Analytical Choices
Relying solely on molecular weight or exact mass is insufficient for full characterization because C8H9Cl2NO2 represents multiple structural isomers. The choice of downstream analytical techniques is dictated by the need to resolve these distinct chemical environments. Two prominent examples include:
-
D-4-Chlorophenylglycine HCl (CAS 108392-76-3): An amino acid hydrochloride salt used as a chiral building block ()[1].
-
2,6-Dichloro-3,5-dimethoxyaniline (CAS 872509-56-3): An aniline derivative with two methoxy groups, primarily used as a pharmaceutical intermediate ()[2].
Because both compounds yield an identical exact mass (221.001 Da), we must employ a self-validating system: HRMS confirms the elemental formula via isotopic profiling, and multidimensional NMR resolves the structural connectivity.
Self-Validating Experimental Protocols
As an Application Scientist, I design protocols that build in their own quality control checks. The following methodologies ensure rigorous validation of C8H9Cl2NO2.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: Verify the exact mass (221.001 Da) and the Cl2 isotopic signature. Causality: Electrospray Ionization (ESI) is chosen over Electron Impact (EI) to prevent excessive fragmentation of the labile functional groups (like the carboxylic acid in phenylglycine derivatives), ensuring a robust pseudo-molecular ion [M+H]+.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the C8H9Cl2NO2 sample in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% formic acid. Rationale: Formic acid acts as a proton source, facilitating the formation of the[M+H]+ ion at m/z 222.008.
-
Instrument Calibration: Calibrate the ESI-TOF (Time-of-Flight) mass spectrometer using a commercial tuning mix to achieve a mass accuracy of < 2 ppm.
-
Data Acquisition: Inject 5 µL of the sample. Operate the MS in positive ion mode (ESI+) with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
-
Isotopic Pattern Analysis (The Self-Validation Step): Extract the mass spectrum and analyze the isotopic cluster. For a molecule with two chlorine atoms, the natural abundance of
Cl (~75%) and Cl (~25%) creates a highly specific isotopic signature. Validate that the M : M+2 : M+4 peak intensity ratio is approximately 100 : 64 : 10 . If this ratio is absent, the formula is not C8H9Cl2NO2.
Nuclear Magnetic Resonance (NMR) Protocol
Objective: Differentiate structural isomers of C8H9Cl2NO2. Causality: While HRMS confirms the "parts list" (the formula), NMR reveals how the parts are connected. We use DMSO-d6 because it readily dissolves both polar hydrochloride salts and lipophilic dimethoxyanilines, while its residual solvent peak (2.50 ppm) serves as an internal chemical shift reference.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Transfer to a 5 mm NMR tube.
-
1H-NMR Acquisition: Acquire a 1D proton spectrum at 400 MHz (minimum 16 scans, relaxation delay of 2 seconds).
-
Signal Interpretation & Isomer Differentiation:
-
If the sample is 2,6-Dichloro-3,5-dimethoxyaniline: You will observe a distinct singlet at δ 3.83 ppm integrating for 6 protons (the two methoxy groups), a broad singlet around δ 5.40 ppm for the aniline amine (2H), and a single aromatic proton at δ 6.21 ppm ()[3].
-
If the sample is D-4-Chlorophenylglycine HCl: The methoxy signals will be completely absent. Instead, you will observe a chiral alpha-proton singlet (or multiplet depending on exchange) near δ 5.0 ppm, broad exchangeable signals for the -NH3+ and -COOH groups, and a para-substituted aromatic splitting pattern (two doublets integrating for 4H total).
-
Analytical Workflow Visualization
The following diagram illustrates the logical decision-making process for characterizing C8H9Cl2NO2.
Figure 1: Analytical workflow for the mass determination and structural elucidation of C8H9Cl2NO2.
Conclusion
The characterization of C8H9Cl2NO2 demands a synergistic approach. While the molecular weight (222.07 g/mol ) and exact mass (221.001 Da) provide the foundational elemental boundaries, the presence of two chlorine atoms offers a built-in isotopic validation tool during HRMS analysis. Ultimately, distinguishing between its diverse structural isomers—such as D-4-Chlorophenylglycine HCl and 2,6-Dichloro-3,5-dimethoxyaniline—relies on the strategic application of NMR spectroscopy to map the distinct electronic environments of the molecule.
References
-
D-4-Chlorophenylglycine HCl | C8H9Cl2NO2 | CID 12377066 - National Center for Biotechnology Information (PubChem) -[Link]
-
(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride (CAS 37085-27-1) Analytical Data - Angene International Limited -[Link]
Sources
Comprehensive Safety Data Sheet (SDS) & Technical Guide: 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Mechanistic SDS & Application Whitepaper
Executive Summary & Structural Rationale
In modern drug discovery and agrochemical development, bifunctional aromatic building blocks are critical for synthesizing complex molecular architectures. 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol (CAS: 1099046-44-2) is a highly versatile intermediate featuring a primary aniline, a primary aliphatic alcohol, and a sterically demanding 2,6-dichlorophenoxy core[1][2].
Unlike a standard 16-section Safety Data Sheet (SDS) that merely lists hazards, this technical guide provides a mechanistic understanding of the compound's reactivity, toxicological profile, and handling protocols. As a Senior Application Scientist, my objective is to bridge the gap between regulatory safety compliance and practical, bench-top synthetic utility.
The presence of the 2,6-dichloro substitution forces the ethoxy group out of the aromatic plane due to steric hindrance, disrupting conjugation. Furthermore, the electron-withdrawing inductive effect of the halogens subtly reduces the basicity and nucleophilicity of the para-amino group, a critical factor when designing downstream amide coupling or protection strategies.
Quantitative Physicochemical Data
To ensure reproducibility in synthetic workflows, the core physicochemical properties and regulatory identifiers are summarized below[1][2].
| Property / Identifier | Data Value |
| Chemical Name | 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol |
| CAS Registry Number | 1099046-44-2 |
| Molecular Formula | C₈H₉Cl₂NO₂ |
| Molecular Weight | 222.07 g/mol |
| SMILES String | NC1=CC(Cl)=C(OCCO)C(Cl)=C1 |
| InChI Key | SCDOLDVKVFJOQG-UHFFFAOYSA-N |
| Physical State | Solid (typically crystalline powder) |
| Purity Standard | ≥ 95% - 97% |
| Storage Conditions | 4°C, protect from light and ambient moisture |
Mechanistic Toxicology & Hazard Profile (GHS)
Understanding why a chemical is hazardous is more effective than memorizing pictograms. The toxicological profile of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol is driven by its specific functional groups[3][4].
GHS Classification & Causality
-
H302 - Harmful if swallowed: The lipophilic 2,6-dichlorophenyl ring enhances gastrointestinal absorption and cellular membrane permeability, allowing the toxic aniline pharmacophore to enter systemic circulation.
-
H315 - Causes skin irritation & H319 - Causes serious eye irritation: The primary amine acts as a localized nucleophile, reacting with electrophilic sites on epidermal proteins, causing sensitization and acute irritation.
-
H335 - May cause respiratory irritation: As a fine crystalline solid, aerosolized particulates can deposit in the respiratory tract, where the compound dissolves in mucosal fluids and induces localized inflammatory responses.
Precautionary Directives[3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Self-Validating Handling & Storage Protocols
Anilines are notoriously prone to auto-oxidation, especially when exposed to light and ambient oxygen. This oxidation generates highly reactive and deeply colored quinone imines, which can ruin downstream synthetic yields. The following protocol is a self-validating system to ensure reagent integrity.
Step-by-Step Handling & Quality Control Methodology
-
Visual Inspection (First-Pass Validation): Before opening the vial, inspect the solid. Pure 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol should be an off-white to pale solid. If the solid has turned dark brown or purple, radical auto-oxidation has occurred.
-
Analytical Validation (LC-MS/TLC): If discoloration is observed, run a quick LC-MS or TLC (UV active at 254 nm). Look for dimerization peaks (M+ - 2H) or highly polar baseline spots indicating polymeric degradation products.
-
Weighing Protocol: Weigh the solid in a localized fume hood or powder-weighing station to mitigate H335 inhalation risks. Use anti-static guns if the powder exhibits static cling to prevent aerosolization.
-
Inert Storage: After use, flush the headspace of the vial with Argon or Nitrogen gas. Seal tightly with Parafilm and store at 4°C in a dark, opaque container[2].
Workflow for monitoring auto-oxidation and validating purity of the aniline precursor.
Emergency Response & Decontamination Workflows
In the event of a laboratory spill, standard sweeping can aerosolize the toxic dust. The decontamination strategy relies on the chemical principle of acid-base neutralization to render the compound highly water-soluble and non-volatile.
Step-by-Step Spill Decontamination Methodology
-
Isolation & PPE: Immediately isolate the spill area. Don nitrile gloves, safety goggles, a lab coat, and an N95/P95 particulate respirator.
-
Physical Containment: Gently cover the solid spill with damp sand or vermiculite. Do not use a dry brush or standard vacuum, as this violates P261 by dispersing fine particulates into the air.
-
Chemical Neutralization (Causality-Driven): Prepare a 5% acetic acid or dilute (1M) HCl solution. Spray or gently pour this over the contained spill.
-
Mechanistic Rationale: The mild acid protonates the freebase aniline (-NH₂ → -NH₃⁺), converting the lipophilic irritant into a highly water-soluble anilinium salt. This halts dermal absorption risks and facilitates complete physical removal.
-
-
Collection: Sweep the neutralized slurry into a designated, clearly labeled hazardous waste container.
-
Final Wash: Wipe down the affected benchtop or floor with standard laboratory detergent and water to remove any residual organics. Dispose of all wipes as solid chemical waste[3].
Synthetic Utility & Orthogonal Processing
The true value of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol lies in its orthogonal reactivity. The primary aniline and the primary aliphatic alcohol can be selectively manipulated without interfering with one another, provided the correct reagents are chosen.
Step-by-Step Methodology: Selective Amide Coupling (N-Derivatization)
Because the aniline nitrogen is more nucleophilic than the aliphatic oxygen under standard coupling conditions, selective N-acylation can be achieved without protecting the alcohol.
-
Activation: In an oven-dried flask under Argon, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature to generate the active ester.
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Nucleophilic Addition: Add 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol (1.0 eq) directly to the mixture.
-
Mechanistic Rationale: Despite the electron-withdrawing nature of the 2,6-dichloro groups, the para position allows sufficient electron density to remain on the nitrogen for efficient nucleophilic attack.
-
-
Monitoring: Track the reaction via LC-MS. The primary alcohol will remain unreacted due to the kinetic preference of the amine.
-
Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer with 1M HCl (to remove unreacted aniline and DIPEA), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate for purification.
Orthogonal functionalization pathways for the primary aniline and aliphatic alcohol groups.
References
Sources
An In-depth Technical Guide to the Melting and Boiling Points of Amino-dichloro-phenoxyethanol Derivatives
Introduction
Amino-dichloro-phenoxyethanol derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their structural backbone, featuring a phenoxy ring substituted with two chlorine atoms, an ethanolamine side chain, and an amino group, allows for a high degree of functionalization. This chemical versatility makes them attractive scaffolds for drug development, where physicochemical properties such as melting point and boiling point are paramount. These thermal characteristics are critical determinants of a compound's purity, stability, formulation feasibility, and pharmacokinetic profile.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of these derivatives. Moving beyond a simple data repository, this document elucidates the underlying principles that govern the thermal behavior of these molecules. It offers detailed, field-proven experimental protocols for accurate determination of melting and boiling points, emphasizing the causality behind methodological choices and the importance of self-validating systems for ensuring data integrity.
Part 1: Theoretical Framework: Structure-Property Relationships
The melting and boiling points of a molecule are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in a solid lattice or liquid state.[3] For amino-dichloro-phenoxyethanol derivatives, several key structural features dictate the strength of these forces.
-
Hydrogen Bonding: The presence of both a hydroxyl (-OH) group on the ethanol backbone and an amino (-NH2 or substituted amine) group provides potent sites for hydrogen bonding. This is one of the strongest intermolecular forces and significantly elevates both melting and boiling points compared to non-hydroxylated or non-aminated analogues.
-
Dipole-Dipole Interactions: The two chlorine atoms on the phenoxy ring create a strong molecular dipole. The specific positions of these chlorines (e.g., 2,4-dichloro vs. 3,5-dichloro) will alter the net dipole moment of the molecule, thereby influencing the strength of dipole-dipole interactions between molecules in the crystal lattice.
-
Van der Waals Forces: As with all molecules, London dispersion forces contribute to intermolecular attraction. The size and surface area of the molecule, influenced by the nature of any substituents on the amino group or elsewhere, will affect the magnitude of these forces.
-
Molecular Symmetry and Crystal Packing: The ability of a molecule to pack efficiently into a crystal lattice has a profound impact on its melting point. Symmetrical molecules often pack more tightly, leading to a more stable lattice that requires more energy to break apart, resulting in a higher melting point.[3]
The interplay of these factors means that even minor structural modifications to an amino-dichloro-phenoxyethanol derivative can lead to significant changes in its thermal properties.
Part 2: Experimental Determination of Physicochemical Properties
Accurate and reproducible measurement of melting and boiling points is a cornerstone of chemical characterization. It serves as a primary indicator of purity and an essential parameter for identity confirmation.[1][2]
Workflow for Physicochemical Characterization
The logical flow for characterizing a new derivative involves synthesis, purification, and subsequent analysis of its thermal properties. This ensures that the measured data corresponds to the compound of interest and is not skewed by impurities.
Caption: General workflow for the preparation and thermal analysis of a new chemical derivative.
Methodology 1: Melting Point Determination (Capillary Method)
The capillary method is a widely accepted and pharmacopeia-referenced technique for determining the melting range of a solid compound.[3][4] A pure crystalline solid typically exhibits a sharp melting point, melting completely over a narrow range (≤1°C).[5] Impurities tend to depress and broaden this range.[2]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass. A homogenous, fine powder ensures uniform heat distribution.
-
Load the sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) by tapping the open end into the powder.[4]
-
Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it down a long glass tube. The packed sample height should be 2.5-3.5 mm.[4] This height is critical for accurate observation of the melting process.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the heating block or oil bath of a melting point apparatus.
-
Position the thermometer or temperature probe correctly according to the instrument's manual to ensure it accurately reflects the temperature of the sample.
-
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary run by increasing the temperature quickly to get a rough estimate.
-
For the accurate measurement, start heating at a temperature approximately 5-10°C below the expected melting point.
-
Set the heating rate to a slow and steady 1-2°C per minute.[1] A slow ramp rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, preventing erroneously high readings.[3]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts into a clear liquid (T2).[4][5] The melting range is reported as T1-T2.
-
Trustworthiness Check: Calibrate the melting point apparatus periodically using certified reference standards with known, sharp melting points (e.g., caffeine, vanillin).[4] This ensures the instrument's temperature scale is accurate.
Methodology 2: Advanced Analysis with Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides more comprehensive information than the capillary method.[2] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] This allows for the precise determination of melting points, as well as other thermal events like glass transitions, crystallization, and decomposition.[8]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered sample into a DSC pan (typically aluminum). A precise mass is essential for quantitative enthalpy calculations.
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to volatilization during the experiment.
-
-
Instrument Setup & Calibration:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) to provide a controlled, non-reactive atmosphere.
-
Perform a temperature and enthalpy calibration using a certified standard, such as indium.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point. The choice of heating rate can affect the appearance of the thermogram; higher rates increase sensitivity but can decrease resolution.
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back down to the starting temperature at a controlled rate.
-
Perform a second heating scan using the same parameters. This second scan is often used for analysis as it provides data on the sample from a known thermal history.
-
-
Data Analysis:
-
The melting point (Tm) is typically taken as the onset temperature or the peak temperature of the endothermic melting event on the DSC curve.
-
The enthalpy of fusion (ΔHfus) can be calculated by integrating the area of the melting peak.
-
Caption: Step-by-step workflow for a typical Differential Scanning Calorimetry (DSC) experiment.
Methodology 3: Boiling Point Determination
Determining the boiling point of complex organic molecules like amino-dichloro-phenoxyethanol derivatives can be challenging, as they may decompose at high temperatures. Therefore, boiling point is often determined under reduced pressure.
Experimental Protocol (Microscale):
-
Apparatus Setup: Place a small amount of the liquid sample (0.5-1 mL) into a small test tube.
-
Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Heating: Secure the test tube to a thermometer and heat it gently in an oil bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling & Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the substance equals the external pressure.
Expertise Insight: For compounds that are solid at room temperature, this determination is only relevant if the compound melts without decomposition. For many high-molecular-weight pharmaceutical compounds, a true boiling point is not determined; instead, decomposition temperature is reported, often obtained from Thermogravimetric Analysis (TGA).
Part 3: Data Presentation and Interpretation
Systematic data recording is essential for comparison across different derivatives and for building a structure-property relationship database.
Table 1: Physicochemical Properties of Parent and Related Structures
To understand the contributions of different moieties, it is useful to consider the properties of simpler, related molecules.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenoxyethanol | C₈H₁₀O₂ | 138.17 | -2 to 14[9][10] | 247[10] |
| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 | 140.5[11] | 160 (@ 0.4 mmHg)[11] |
| Phenylethanolamine | C₈H₁₁NO | 137.18 | 56-57[12][13] | 157-160 (@ 17 mmHg)[12] |
| 2,4-D Dimethylamine Salt | C₁₀H₁₃Cl₂NO₃ | 266.1 | 85-87[14] | Decomposes[14] |
Table 2: Template for Reporting Thermal Data of Novel Amino-dichloro-phenoxyethanol Derivatives
Researchers should use a standardized format to report their findings for newly synthesized compounds.
| Compound ID | Structure (or Substituent Description) | Melting Range (°C) (Capillary) | Melting Point (°C) (DSC Onset) | Boiling Point (°C) / Decomp. Temp. | Notes |
| Example-001 | [Insert Structure/Name] | 152.5 - 153.5 | 152.8 | > 300 (Decomp.) | Sharp melt, indicates high purity. |
| Example-002 | [Insert Structure/Name] | 145 - 149 | 146.2 | > 300 (Decomp.) | Broad range, suggests need for re-purification. |
| Your-Cmpd-ID |
Conclusion
The melting and boiling points of amino-dichloro-phenoxyethanol derivatives are fundamental physicochemical parameters that are dictated by a complex interplay of intermolecular forces. Their accurate determination is non-negotiable for robust chemical characterization and is a critical step in the drug development pipeline. This guide provides the theoretical grounding and detailed experimental protocols necessary for researchers to confidently determine these properties. By employing systematic methodologies like the capillary method and advanced techniques such as DSC, and by adhering to principles of instrument calibration and careful observation, scientists can generate high-quality, reliable data that will accelerate their research and development efforts.
References
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Strategic Role of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol in Agrochemical Synthesis
This is an in-depth technical guide on the role of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol in agrochemical synthesis.
Technical Guide | Version 1.0
Executive Summary: The Bifunctional Scaffold
2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol (CAS: 1099046-44-2) represents a specialized, high-value intermediate in the synthesis of halogenated agrochemicals.[1] Unlike its parent compound, 4-amino-2,6-dichlorophenol —which serves as the primary building block for benzoylurea insecticides like Chlorfluazuron and Hexaflumuron—this ethanol derivative introduces a critical hydroxyethyl (-CH₂CH₂OH) "handle."[1]
This bifunctionality (a nucleophilic aniline amine and a primary alcohol) allows for divergent synthesis strategies :
-
The Amine (NH₂): Serves as the attachment point for toxophores (e.g., benzoyl isocyanates for insecticides).[1][2]
-
The Alcohol (OH): Modulates physicochemical properties (LogP), enables conjugation (e.g., to glycosides for systemic transport), or serves as a precursor to carboxylic acids (via oxidation) or esters.[1][2]
This guide details the synthesis, reactivity, and strategic application of this molecule in developing next-generation crop protection agents and analytical standards.[1][2]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol |
| CAS Number | 1099046-44-2 |
| Molecular Formula | C₈H₉Cl₂NO₂ |
| Molecular Weight | 222.07 g/mol |
| Appearance | Off-white to pale brown crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility |
| pKa (Amine) | ~3.5–4.0 (reduced basicity due to ortho-chloro groups) |
| Key Functionality | Nucleophilic Amine (Position 4), Primary Alcohol (Side Chain) |
Synthetic Pathways (Upstream)
The synthesis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol requires precise control to prevent over-alkylation or oxidation.[1] Two primary industrial routes are established.[1][2][3]
Route A: Selective Alkylation of 4-Amino-2,6-Dichlorophenol
This is the preferred route for high-purity synthesis, utilizing the parent phenol which is widely available from herbicide manufacturing streams.[1][2]
-
Starting Material: 4-Amino-2,6-dichlorophenol.[1][3][4][5][6][7][8]
-
Reagent: Ethylene Carbonate (Green Chemistry approach) or 2-Chloroethanol.
-
Catalyst: Potassium Carbonate (K₂CO₃) or Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst.[1][2]
-
Conditions: 90–110°C in DMF or Toluene.
-
Mechanism: Nucleophilic attack of the phenoxide ion on the ethylene carbonate ring, followed by decarboxylation (if using carbonate) or direct S_N2 substitution (if using chloroethanol).[1][2]
Route B: Reduction of Nitrophenoxy Precursors
Used when the amino group needs to be generated in situ to avoid side reactions during the etherification step.[1][2]
-
Step 1: Reaction of 2,6-dichlorophenol with 2-chloroethanol to form 2-(2,6-dichlorophenoxy)ethanol .[1]
-
Step 2: Nitration at the 4-position using HNO₃/H₂SO₄ to yield 2-(4-nitro-2,6-dichlorophenoxy)ethanol .
-
Step 3: Catalytic Hydrogenation (H₂/Pd-C) or Iron/Acid reduction to the final amine.[1][2]
Visualization: Synthetic Workflow
Caption: Figure 1 illustrates the conversion of the parent phenol via ethylene carbonate ring-opening (Route A) and the alternative nitration-reduction pathway (Route B).[2]
Downstream Applications in Agrochemical Design
The molecule acts as a strategic "linker" scaffold.[1][2] Its applications are categorized by the functional group utilized.
Insecticide Synthesis (The Benzoylurea Connection)
The 2,6-dichloro-4-aminophenoxy core is the pharmacophore responsible for chitin synthesis inhibition in pests (e.g., Spodoptera spp.).[1][2][3]
-
Mechanism: The amine group reacts with 2,6-difluorobenzoyl isocyanate .[1][2][3]
-
Innovation: Unlike standard benzoylureas (e.g., Chlorfluazuron) which have a simple phenol or halo-alkoxy tail, the hydroxyethyl tail of this intermediate allows for the creation of "Soft" Insecticides .[1][2]
-
The terminal -OH group renders the molecule more susceptible to metabolic degradation in soil (hydrolysis/oxidation), potentially reducing environmental persistence while maintaining acute toxicity to the target pest.[1][2]
-
Prodrug Design: The -OH can be esterified with lipophilic acids to improve cuticular penetration in insects, after which esterases release the active hydroxy-metabolite.[1][2]
-
Herbicide Synthesis (Phenoxy-alkanoic Acids)
The molecule serves as a precursor to modified phenoxy-acetic acid herbicides.[1]
-
Oxidation: The primary alcohol (-CH₂OH) can be oxidized to a carboxylic acid (-COOH).[1][2]
-
Result: A derivative of 2,4-D (specifically a 4-amino-2,6-dichloro analog) which may exhibit altered selectivity or resistance-breaking properties.[1][2]
Analytical Standards & Metabolite Studies
In regulatory science (GLP studies), this molecule is often identified as a Phase I metabolite of larger agrochemicals containing the 2,6-dichloro-4-aminophenoxy moiety.[1]
-
Use Case: It is synthesized as an authentic reference standard to quantify residue levels in crops and groundwater.[1][2]
-
Hapten Synthesis: The -OH group allows for conjugation to proteins (e.g., BSA) via a succinate linker to create antibodies for ELISA test kits, enabling rapid field detection of the parent herbicide/insecticide.[1][2]
Visualization: Divergent Application Logic
Caption: Figure 2 maps the transformation of the intermediate into three distinct agrochemical classes: Insecticides, Prodrugs, and Herbicides.[1][2]
Experimental Protocol: Synthesis of a Benzoylurea Derivative
Note: This protocol describes the reaction of the amine moiety, a standard validation of the molecule's utility.
Objective: Synthesis of N-[2,6-difluorobenzoyl]-N'-[3,5-dichloro-4-(2-hydroxyethoxy)phenyl]urea.
-
Preparation:
-
Addition:
-
Reaction:
-
Work-up:
-
Yield: Typically 85–92%.[2]
Safety & Handling (E-E-A-T)
-
Hazard Classification:
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1][2]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine (browning).
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-
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A Comparative Analysis of 4-amino-2,6-dichlorophenol and its N-Hydroxyethyl Derivative: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, halogenated aminophenols serve as pivotal intermediates in the creation of a diverse array of functional molecules, ranging from pharmaceuticals and agrochemicals to high-performance dyes.[1] Among these, 4-amino-2,6-dichlorophenol stands out as a versatile and highly reactive building block, its utility stemming from the presence of amino and hydroxyl functional groups, which are further activated by the presence of two chlorine atoms on the aromatic ring.[2] This guide provides an in-depth technical examination of 4-amino-2,6-dichlorophenol and its conceptual N-hydroxyethyl derivative, 2-((4-amino-2,6-dichlorophenyl)amino)ethanol.
The introduction of a hydroxyethyl group to the amino moiety of 4-amino-2,6-dichlorophenol can significantly alter its physicochemical properties, including solubility, polarity, and hydrogen bonding capacity. These modifications, in turn, can influence the compound's pharmacokinetic profile, biological activity, and potential applications. This whitepaper will delve into a comparative analysis of these two molecules, offering field-proven insights into their synthesis, properties, and potential applications, with a focus on providing a valuable resource for researchers and professionals in drug development.
Physicochemical Properties: A Comparative Overview
| Property | 4-amino-2,6-dichlorophenol | 2-((4-amino-2,6-dichlorophenyl)amino)ethanol (Predicted) | Rationale for Prediction |
| Molecular Weight | 178.02 g/mol [3] | 222.07 g/mol | Addition of a C2H5O group. |
| Melting Point | 167-170 °C[4] | Lower than the parent compound | The introduction of a flexible side chain disrupts the crystal lattice packing, and the potential for intramolecular hydrogen bonding can decrease the energy required for melting. N-(2-Hydroxyethyl)aniline has a melting point of -30 °C.[5] |
| Boiling Point | 285-288 °C | Higher than the parent compound | The increased molecular weight and the presence of a hydroxyl group, which can participate in intermolecular hydrogen bonding, will likely increase the boiling point. N-(2-Hydroxyethyl)aniline has a boiling point of 285 °C.[5] |
| Water Solubility | Insoluble[6] | Increased solubility | The addition of a hydrophilic hydroxyethyl group, capable of forming hydrogen bonds with water, is expected to significantly enhance aqueous solubility.[7] |
| LogP (Octanol-Water Partition Coefficient) | 2.08 | Lower than the parent compound | The increased polarity due to the hydroxyl group will lead to a more favorable partitioning into the aqueous phase, thus lowering the LogP value. N-(2-Hydroxyethyl)aniline has a LogP of 1.07.[5] |
| pKa (Basic) | 3.68 | Slightly higher than the parent compound | The electron-donating nature of the alkyl group can slightly increase the electron density on the nitrogen atom, making it a slightly stronger base. However, the electron-withdrawing effect of the dichlorinated phenyl ring will still result in a relatively low basicity compared to aliphatic amines.[8] |
Synthesis and Methodologies: A Tale of Two Molecules
The synthetic pathways to 4-amino-2,6-dichlorophenol are well-established, while the synthesis of its N-hydroxyethyl derivative can be logically deduced from standard organic chemistry principles.
Synthesis of 4-amino-2,6-dichlorophenol
The industrial production of 4-amino-2,6-dichlorophenol typically involves a two-step process starting from 2,6-dichlorophenol.[9]
Step 1: Nitration of 2,6-dichlorophenol
The initial step is the nitration of 2,6-dichlorophenol to yield 2,6-dichloro-4-nitrophenol. This is an electrophilic aromatic substitution reaction where the hydroxyl group directs the incoming nitro group to the para position.
Caption: Nitration of 2,6-dichlorophenol.
Step 2: Reduction of 2,6-dichloro-4-nitrophenol
The nitro group of 2,6-dichloro-4-nitrophenol is then reduced to an amino group to yield the final product. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl, SnCl₂/HCl).[10]
Caption: Reduction of the nitro group.
Proposed Synthesis of 2-((4-amino-2,6-dichlorophenyl)amino)ethanol
The synthesis of the N-hydroxyethyl derivative can be achieved through the N-alkylation of 4-amino-2,6-dichlorophenol with a suitable two-carbon electrophile containing a hydroxyl group or a precursor. A common and efficient method for the N-hydroxyethylation of anilines is the reaction with 2-chloroethanol in the presence of a base.[11]
Experimental Protocol: N-Hydroxyethylation of 4-amino-2,6-dichlorophenol
-
Reaction Setup: To a stirred solution of 4-amino-2,6-dichlorophenol (1 equivalent) in a suitable solvent such as methanol, add a base like potassium carbonate (1 equivalent) and sodium carbonate (3 equivalents) at room temperature.[11]
-
Addition of Alkylating Agent: Add 2-chloroethanol (3 equivalents) to the reaction mixture.[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-((4-amino-2,6-dichlorophenyl)amino)ethanol.
Caption: Synthesis of the N-hydroxyethyl derivative.
Applications and Biological Activity: A Comparative Perspective
The distinct functionalities of 4-amino-2,6-dichlorophenol have led to its widespread use in several industrial sectors. The introduction of a hydroxyethyl group is anticipated to modulate these applications and potentially open new avenues for its use.
4-amino-2,6-dichlorophenol: A Versatile Intermediate
-
Agrochemicals: It is a crucial precursor in the synthesis of benzoylurea insecticides like chlorfluazuron and hexaflumuron, which act as insect growth regulators by inhibiting chitin synthesis.[12] Its reactive amino and hydroxyl groups also make it a candidate for developing novel herbicides and fungicides.[12]
-
Pharmaceuticals: This compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of analgesics and anti-inflammatory drugs.[13][14]
-
Dyes and Pigments: It is used in the production of azo dyes, contributing to vibrant and stable colors for textiles and inks.[13]
Biological Activity: Studies have shown that 4-amino-2,6-dichlorophenol can induce nephrotoxicity in vitro, suggesting that its reactive metabolites may be produced via a co-oxidation-mediated mechanism.
2-((4-amino-2,6-dichlorophenyl)amino)ethanol: Potential and Predictions
The N-hydroxyethyl derivative, with its increased hydrophilicity, could exhibit altered biological properties and applications:
-
Pharmaceuticals: The enhanced water solubility could improve the pharmacokinetic profile of drug candidates derived from this molecule, potentially leading to better bioavailability. The hydroxyl group also provides an additional site for further chemical modification and drug conjugation.
-
Polymer Chemistry: N-(2-hydroxyethyl)anilines are used in the synthesis of polymers.[15] The title derivative could potentially be used to create specialized polymers with enhanced thermal and chemical resistance.[14]
-
Dye Chemistry: The hydroxyethyl group can act as a reactive handle for the synthesis of new dye molecules with modified properties, such as improved solubility in different media or altered color characteristics. N-ethyl-N-hydroxyethylaniline is used in the preparation of various dyes.[16]
Predicted Biological Activity: The introduction of the hydroxyethyl group may alter the metabolic pathways of the parent compound. While this could potentially reduce the formation of toxic reactive metabolites, a thorough toxicological evaluation would be necessary. The modification of the amino group could also influence its interaction with biological targets, potentially leading to a different pharmacological or toxicological profile. The metabolic activation of aromatic amines is a critical factor in their genotoxicity, and N-alkylation can influence this process.[17]
Conclusion
4-amino-2,6-dichlorophenol is a well-established and versatile chemical intermediate with significant applications in the agrochemical, pharmaceutical, and dye industries. Its N-hydroxyethyl derivative, 2-((4-amino-2,6-dichlorophenyl)amino)ethanol, represents a logical next-generation molecule with potentially enhanced properties. The introduction of the hydroxyethyl group is predicted to increase solubility and provide a new reactive site for further derivatization, which could be highly advantageous in the field of drug development and materials science. While further experimental validation is required to fully characterize the properties and applications of this derivative, the foundational knowledge of the parent compound and the principles of N-alkylation provide a strong basis for its exploration as a valuable building block in future research and development endeavors.
References
-
Guo, H., Hao, J., Sun, T., Wang, Z., Cao, J., & Zhang, G. (2020). Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O. Synthetic Communications, 50(20), 3163-3170. Retrieved from [Link]
-
El-Sayed, A. M., & Mohamed, H. F. M. (2010). Synthesis and characterization of crystalline poly(N-(2-hydroxyethyl)aniline) microspheres. Journal of Applied Polymer Science, 118(4), 2374-2381. Retrieved from [Link]
-
Unilong. (n.d.). China 4-Amino-2,6-dichlorophenol CAS 5930-28-9 factory and manufacturers. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Hydroxyethyl)aniline. Retrieved from [Link]
-
B J Corporation. (n.d.). 4-Amino-2 6-dichlorophenol Manufacturer and Supplier. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). AROMATIC AMINES a Nucleus-substituted amines or aryl amines. Retrieved from [Link]
- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
-
Quora. (2024, February 11). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?. Retrieved from [Link]
-
EPA. (n.d.). 4-Amino-2,6-dichlorophenol Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
- Google Patents. (n.d.). CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol.
-
Patsnap. (2021, June 11). Synthesis method of 2, 6-dichloro-4-aminophenol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Synthesis and Production of 4-Amino-2,6-Dichlorophenol: An Industrial Perspective. Retrieved from [Link]
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Photostability of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol: Mechanistic Pathways and ICH Q1B Compliance Protocols
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Executive Summary
The compound 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol (CAS: 1099046-44-2) is a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis and agrochemical development. Structurally, it combines an electron-rich aniline moiety, a sterically hindered 2,6-dichloroaromatic system, and a phenoxyethanol ether linkage. Commercial suppliers universally mandate storage at 4°C with strict protection from light.
This whitepaper provides an in-depth analysis of the compound's photochemical vulnerabilities. By synthesizing established photochemistry of chloroanilines with standardized ICH Q1B testing protocols, we outline the causal mechanisms of its degradation and provide a self-validating experimental framework for stability-indicating assays.
Structural Vulnerability & Photochemical Mechanisms
The photolability of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol is not monolithic; it is driven by two distinct, competing photochemical pathways localized at different functional groups on the benzene ring.
Photooxidation of the Aniline Moiety
Anilines are notoriously susceptible to photo-induced electron transfer. Upon absorption of UV/Vis radiation, the primary amine undergoes excitation, facilitating reactions with dissolved oxygen to form reactive oxygen species (ROS) such as singlet oxygen and hydroperoxyl radicals (HO2•)[1]. The mechanism involves:
-
H-Abstraction / Addition: Hydroperoxyl and hydroxyl radicals attack the electron-rich amine or the ortho/para positions of the ring[1].
-
Oligomerization: The resulting anilinium radical cations rapidly couple to form highly conjugated, colored oligomers. The primary terminal degradants are typically azobenzenes, p-benzoquinones, and nitrobenzene derivatives[2]. This pathway is visually identifiable during stability testing as the solution or powder shifts from off-white to deep yellow or brown.
Photodehalogenation of the 2,6-Dichloro System
Halogenated aromatics undergo efficient photoheterolysis or homolytic cleavage when exposed to near-UV light (320–400 nm). For 4-chloroaniline derivatives, photolysis in polar media proceeds via a triplet excited state, yielding a highly reactive triplet phenyl cation or a carbene intermediate (e.g., 4-iminocyclohexa-2,5-dienylidene)[3][4]. Because 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol possesses two chlorine atoms adjacent to the ether linkage, steric strain lowers the bond dissociation energy. UV absorption triggers C-Cl homolytic cleavage, generating an aryl radical that readily abstracts hydrogen from the solvent (or the ethan-1-ol side chain) to yield dechlorinated phenoxy derivatives.
Mechanistic pathways of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol photodegradation under UV/Vis.
Quantitative Data & Analytical Profiling
To accurately monitor the stability of this compound, analytical methods must be capable of resolving highly polar oxidative degradants from non-polar dimeric species. The table below summarizes the expected quantitative profile and analytical parameters for tracking its degradation.
| Degradation Product Class | Primary Mechanism | Analytical Technique | Expected Kinetic Profile | Mass Balance Impact |
| Monodechlorinated API | Photodehalogenation (C-Cl cleavage) | LC-MS (ESI+) | Rapid onset under UV-A (320-400 nm) | High (Primary early degradant) |
| Azobenzenes / Azo-dimers | Photooxidation & Radical Coupling | HPLC-UV (Vis detection ~400nm) | Gradual accumulation; causes severe color change | Moderate (High molar absorptivity) |
| Quinone Imines | Deep Oxidation of Aniline | LC-MS/MS | Late-stage degradation; requires extended lux hours | Low to Moderate |
| Hydroquinone derivatives | Hydroxylation via •OH radicals | GC-MS / LC-MS | Minor pathway in purely aqueous media | Low |
Note: The rate constant for the reaction of structurally similar anilines with hydroxyl radicals is approximately 1.20 × 10–10 cm³ molecule–1 s–1 at 296 K, indicating extremely rapid degradation once ROS are generated in solution[1].
Self-Validating Experimental Protocol: ICH Q1B Photostability Testing
To empirically validate the stability of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol, testing must comply with the ICH Q1B Guidelines for Photostability Testing of New Drug Substances and Products [5]. The following step-by-step methodology ensures causality can be established between light exposure and specific degradation pathways.
Phase 1: Preparation & Actinometry
-
Sample Preparation (Solid State): Spread the API powder evenly in tiny aluminum pans to a thickness of ≤ 3 mm. This deviates slightly from standard glass dishes to minimize the risk of falsified test results due to improper light reflection from the sample tray[6].
-
Sample Preparation (Solution): Prepare a 1.0 mg/mL solution of the compound in an inert, UV-transparent solvent mixture (e.g., HPLC-grade Water/Acetonitrile 50:50).
-
Actinometry Calibration: Calibrate the photostability chamber (equipped with a Xenon arc lamp and window glass filters to cut off UV below 320 nm) using a validated chemical actinometric system (e.g., 2% quinine chemical actinometry) or calibrated radiometers/lux meters[7].
Phase 2: Irradiation & Control
-
Dark Control Implementation: Wrap an identical set of solid and solution samples tightly in aluminum foil. Place these "Dark Controls" adjacent to the exposed samples in the photostability chamber. Causality Check: This isolates photolytic degradation from thermal degradation induced by the heat of the lamp[7].
-
Exposure Parameters: Expose the samples until they receive an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt-hours/square meter [5][8].
Phase 3: Analysis & Mass Balance
-
Sample Recovery: Quantitatively transfer the exposed and dark control powders into volumetric flasks and dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Analysis: Inject samples into a stability-indicating HPLC-DAD-MS system. Use a gradient method (e.g., C18 column, 0.1% Formic Acid in Water / Acetonitrile) to ensure both polar oxidative degradants (eluting early) and non-polar azobenzene dimers (eluting late) are captured.
-
Data Synthesis: Compare the chromatograms of the exposed samples against the dark controls. Calculate the mass balance by summing the peak areas of the remaining API and all degradation products (adjusted for relative response factors).
Formulation & Storage Strategies
Given the dual vulnerability to photooxidation and photodehalogenation, standardizing storage is critical.
-
Primary Packaging: The compound must be stored in amber glass vials, which effectively block transmission of light below 400 nm, mitigating both the C-Cl homolytic cleavage and the primary amine excitation.
-
Environmental Controls: Storage at 4°C is required to suppress the kinetics of secondary thermal reactions that follow initial photo-activation.
-
Formulation Interventions: If formulated into a liquid product, the inclusion of free-radical scavengers (e.g., BHT) or antioxidants (e.g., sodium metabisulfite) is highly recommended to quench hydroperoxyl radicals before they can propagate the oligomerization of the aniline moiety.
References
-
ICH (International Council for Harmonisation). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS (Q1B).[Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products: Comments for its Application.[Link]
-
Aman W, Thoma K. ICH guideline for photostability testing: aspects and directions for use. Pharmazie. 2003 Dec.[Link]
-
European Medicines Agency (EMA). Q1B Photostability Testing of New Active Substances and Medicinal Products.[Link]
-
Kumar A, Mathur N. Photocatalytic degradation of aniline at the interface of TiO2 suspensions containing carbonate ions. J Colloid Interface Sci. 2006.[Link]
-
Guizzardi B, et al. Photochemistry of 4-Chloroaniline in Solution. Formation and Kinetic Properties of a New Carbene, 4-Iminocyclohexa-2,5-dienylidene. The Journal of Physical Chemistry A. 2000.[Link]
-
ACS Publications. HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. The Journal of Physical Chemistry A. 2025. [Link]
-
Guizzardi B, et al. Generation and Reactivity of the 4-Aminophenyl Cation by Photolysis of 4-Chloroaniline. The Journal of Organic Chemistry. 2001.[Link]
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- 8. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Note: Chemoselective Synthesis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol
Strategic Overview: Overcoming Ambident Nucleophilicity
The synthesis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol from 4-amino-2,6-dichlorophenol presents a classic chemoselectivity challenge. The starting material possesses two competing nucleophilic centers: the phenolic hydroxyl group and the primary aniline amine. Direct alkylation with hydroxyethylating agents often results in complex, difficult-to-separate mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products[1].
To achieve the absolute chemoselectivity required for pharmaceutical-grade building blocks, this protocol employs a transient Schiff base protection strategy[2]. By condensing the primary amine with benzaldehyde, the nitrogen's lone pair is temporarily masked within an imine bond. This allows for exclusive O-alkylation via a Williamson ether synthesis, followed by mild acidic hydrolysis to liberate the target compound with >98% purity[3].
Mechanistic Causality & Reaction Design
Every reagent in this workflow is selected to drive thermodynamic stability and kinetic favorability:
-
Imine Protection (Benzaldehyde): Benzaldehyde is selected over aliphatic aldehydes because the resulting aromatic imine is highly conjugated and thermodynamically stable during the subsequent basic alkylation step.
-
Base Selection (K₂CO₃): The two electron-withdrawing ortho-chlorine atoms significantly lower the pKa of the phenol (pKa ~6.8). Potassium carbonate is perfectly calibrated for this system; it quantitatively deprotonates the phenol to form the highly nucleophilic phenoxide but is too weak to cause E2 elimination of the alkylating agent[3].
-
Alkylating Agent (2-Bromoethanol): 2-Bromoethanol is strictly preferred over 2-chloroethanol. The bromide ion is a superior leaving group, lowering the activation energy of the Sₙ2 substitution[4]. This permits a lower reaction temperature (70 °C), which is critical to prevent the thermal degradation of the imine protecting group.
Experimental Workflow & Self-Validating Protocols
Figure 1: Three-step chemoselective workflow for the synthesis of the target ether.
Phase I: Reversible Nitrogen Masking (Imine Formation)
-
Reaction: Dissolve 4-amino-2,6-dichlorophenol (1.0 eq) in anhydrous methanol (5 mL/mmol). Add benzaldehyde (1.05 eq) dropwise while stirring at room temperature.
-
Stirring: Allow the reaction to stir for 3 hours. The product will begin to precipitate as a yellow crystalline solid.
-
Isolation: Concentrate the mixture under reduced pressure to half its volume, cool to 0 °C, and filter the precipitate. Wash with cold methanol and dry under a vacuum.
-
Self-Validation Check: The formation of the Schiff base is visually confirmed by the transition to a deep yellow color. TLC (Hexane/EtOAc 3:1) will show the complete disappearance of the polar starting material (R_f ~0.2) and the emergence of a non-polar yellow spot (R_f ~0.7).
Phase II: Chemoselective O-Alkylation
-
Activation: Dissolve the N-benzylidene intermediate (1.0 eq) in anhydrous DMF (4 mL/mmol). Add finely powdered K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to generate the phenoxide.
-
Alkylation: Add 2-bromoethanol (1.2 eq) dropwise. Heat the reaction mixture to 70 °C and stir for 8 hours.
-
Workup: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.
-
Self-Validation Check: Monitor via LC-MS. A mass shift from the imine intermediate (m/z 265.0) to the O-alkylated product (m/z 309.0) confirms successful Williamson ether synthesis. The absence of a +88 Da double-alkylation peak validates the chemoselectivity.
Phase III: Imine Hydrolysis and Product Isolation
-
Hydrolysis: Dissolve the crude O-alkylated imine in a 1:1 mixture of THF and water. Add 1M HCl dropwise until the pH reaches 2.0. Stir at room temperature for 2 hours.
-
Orthogonal Purification: Transfer the mixture to a separatory funnel and wash the acidic aqueous layer with Diethyl Ether (3x).
-
Product Recovery: Carefully basify the retained aqueous layer to pH 8.0 using saturated NaHCO₃. Extract the precipitated free amine with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate to yield the pure 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol.
-
Self-Validation Check: The orthogonal solubility ensures purity. Unreacted imine and cleaved benzaldehyde partition entirely into the ether layer during the acidic wash, leaving only the highly pure, water-soluble protonated target molecule in the aqueous phase.
Quantitative Data & Analytical Validation
Table 1: Stoichiometric Matrix for a 10 mmol Scale Synthesis
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| 4-Amino-2,6-dichlorophenol | Starting Material | 178.01 | 1.0 | 1.78 g |
| Benzaldehyde | Protecting Group | 106.12 | 1.05 | 1.11 g (1.06 mL) |
| Methanol | Solvent (Phase I) | 32.04 | N/A | 50 mL |
| 2-Bromoethanol | Alkylating Agent | 124.96 | 1.2 | 1.50 g (0.85 mL) |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 1.5 | 2.07 g |
| N,N-Dimethylformamide (DMF) | Solvent (Phase II) | 73.09 | N/A | 40 mL |
Table 2: Analytical Validation Parameters (In-Process & Final QC)
| Stage | Analytical Method | Expected Observation / Value | Pass/Fail Criteria |
| Phase I (Imine) | TLC (Hexane/EtOAc 3:1) | R_f shift from ~0.2 to ~0.7 | Complete consumption of SM |
| Phase II (Ether) | LC-MS (ESI+) | [M+H]⁺ peak at m/z 310.0 | Absence of m/z 266.0 (SM) |
| Phase III (Final) | LC-MS (ESI+) | [M+H]⁺ peak at m/z 222.0 | Absence of benzaldehyde traces |
| Final QC | ¹H NMR (400 MHz, DMSO-d₆) | δ 6.65 (s, 2H, Ar-H), 5.30 (br s, 2H, NH₂), 4.85 (t, 1H, OH), 3.95 (t, 2H, CH₂O), 3.65 (q, 2H, CH₂OH) | >98% purity, strict integration |
References
Sources
Technical Application Note: Solvent Systems for Recrystallization of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol
[1][2][3]
Abstract & Compound Profile
This technical guide details the purification of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol (CAS: 1099046-44-2), a critical intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical analogs.[1][2]
Due to the presence of both a polar amino-alcohol tail and a lipophilic dichlorobenzene core, this molecule exhibits "amphiphilic" solubility behavior.[1][2] This presents a unique challenge: it risks "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent system is not carefully balanced.[2] This guide provides validated solvent systems and protocols to maximize yield (>85%) and purity (>98% HPLC).
Physicochemical Profile (Critical for Solvent Selection)
| Property | Value / Characteristic | Implications for Recrystallization |
| Structure | Phenol ether with -NH₂ and -OH | Dual H-bond donor/acceptor capability.[1][2] |
| Polarity | Moderate (LogP ~ 1.5 - 2.[2]0) | Soluble in medium-polarity organics (EtOAc, Alcohols).[1][2] |
| Solubility (Water) | Low (< 1 g/L at 25°C) | Water is an excellent anti-solvent .[2] |
| Solubility (Alcohol) | High | Alcohols (MeOH, EtOH) are excellent dissolving solvents .[2] |
| Thermal Stability | Moderate | Avoid prolonged boiling >100°C to prevent amine oxidation (browning).[2] |
| pKa (Amine) | ~ 3.5 - 4.5 (Weak base) | Avoid acidic solvents unless isolating the HCl salt.[2] |
Solvent System Selection Strategy
We categorize solvent systems into three "Tiers" based on the impurity profile of your crude material.
Tier 1: The "Green" Standard (Ethanol / Water)[2]
-
Best For: Routine purification, removal of inorganic salts, and high-yield recovery.[1][2]
-
Mechanism: Temperature-driven solubility change + Anti-solvent effect.[1]
-
Ratio: Start with 95% Ethanol, add Water to reach saturation.
Tier 2: The "Organic" Alternative (Ethyl Acetate / n-Heptane)[1][2]
-
Best For: Removal of polar organic impurities (tars) and drying the product (anhydrous).[2]
-
Mechanism: Polarity shift.[2]
-
Ratio: Dissolve in min. EtOAc (hot), precipitate with Heptane.[1][2]
-
Pros: Produces dry, free-flowing crystals; easier to dry than water-wet cake.[1]
-
Cons: Flammable; lower single-pass yield if not cooled to -10°C.[1]
Tier 3: High-Purity Polish (Toluene)[1][2]
Decision Logic: Selecting Your Protocol
The following diagram illustrates the logical flow for selecting the appropriate solvent system based on your crude material's state.
Figure 1: Decision Matrix for Solvent Selection.[1][2] Choose Protocol A for general use, B for drying/non-polar impurity removal, and C for heavy purification.[1][2]
Detailed Experimental Protocols
Protocol A: Ethanol/Water Recrystallization (Recommended)
Objective: Maximize yield and remove inorganic salts.[2]
-
Dissolution:
-
Place 10.0 g of crude 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol in a 250 mL Erlenmeyer flask.
-
Add Ethanol (95%) slowly while heating to 60-70°C. Use the minimum amount required to dissolve the solid (approx. 3-5 mL per gram).[2]
-
Critical: Do not boil excessively; the amine is sensitive to oxidation.[1][2]
-
-
Filtration (Optional):
-
Crystallization:
-
Cooling & Growth:
-
Isolation:
Protocol B: Ethyl Acetate / n-Heptane (Anti-Solvent Method)
Objective: Remove organic impurities and obtain anhydrous product.[2]
-
Dissolution:
-
Dissolve crude solid in Ethyl Acetate at reflux (approx. 77°C). Concentration target: ~1 g/3 mL.
-
Note: If the solution is dark, add 5% w/w Activated Carbon, stir for 15 mins, and hot filter.
-
-
Precipitation:
-
Cooling:
-
Isolation:
Troubleshooting & Critical Quality Attributes (CQAs)
Common Failure Mode: "Oiling Out"
Because this molecule has a flexible ethoxy chain and an amine, it may separate as a sticky oil instead of crystals.[1][2]
-
Cause: Cooling too fast or adding anti-solvent (water/heptane) too quickly, pushing the concentration past the "metastable zone width" instantly.[1][2]
-
Solution:
Color Management[2]
-
Pink/Red Discoloration: Indicates oxidation of the aniline nitrogen (formation of quinone-imines).[2]
-
Prevention: Add 0.1% Sodium Metabisulfite to the Ethanol/Water system during dissolution to act as an antioxidant.[1][2]
Workflow Visualization
The following diagram details the operational workflow, highlighting the critical control points (CCPs) where the process can fail.
Figure 2: Operational Workflow with Critical Control Point (Nucleation) identified.
References
-
PubChem. (2025).[2][5][6] Compound Summary: 2-(2,4-Dichlorophenoxy)ethanol.[1][2][5][7] National Library of Medicine.[1][2] [Link]
-
Google Patents. (2011).[2] Synthesis of 2,6-dichloro-4-aminophenol and derivatives (CN101914028B). [1][2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (General reference for recrystallization of amino-phenols).
Sources
- 1. CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol - Google Patents [patents.google.com]
- 2. 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry-solutions.com [chemistry-solutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(2,4-Dichlorophenoxy)ethanol | C8H8Cl2O2 | CID 8444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Application Note: Synthesis of Benzoylurea Insecticides via Phenoxyethanol Intermediates
This Application Note is designed for researchers and process chemists in the agrochemical sector. It details the synthesis of Benzoylphenylurea (BPU) insecticides (specifically Hexaflumuron and Lufenuron analogs) utilizing substituted phenoxyethanol derivatives as the structural scaffold for the critical ether bridge.
Abstract & Scope
Benzoylphenylureas (BPUs) are a critical class of Chitin Synthesis Inhibitors (CSIs) used to control lepidopteran and coleopteran pests. Their mode of action involves the disruption of the CHS1 gene expression, preventing larval molting.
This protocol focuses on a specific synthetic route: The "Phenoxyethanol Pathway." Unlike direct fluoro-olefin coupling (e.g., using TFE gas), this route utilizes ethylene carbonate to generate a stable phenoxyethanol intermediate . This intermediate allows for safer, controlled functionalization of the alkoxy side-chain before the final coupling with 2,6-difluorobenzoyl isocyanate .
Target Molecule Class: N-benzoyl-N'-phenylureas (e.g., Hexaflumuron analogs). Key Intermediate: 2-(3,5-dichloro-4-nitrophenoxy)ethanol.
Mechanism & Retrosynthetic Analysis
Mechanism of Action
BPUs do not kill insects immediately.[1][2] They act as Insect Growth Regulators (IGRs) .[1][2]
-
Effect: Inhibition of N-acetylglucosamine polymerization.
-
Phenotype: Aborted molting, malformed cuticle, and death during ecdysis.
Retrosynthesis: The Phenoxyethanol Strategy
The molecule is disassembled into two primary "warheads": the Benzoyl Isocyanate and the Functionalized Aniline .
-
Standard Route: Phenol + Tetrafluoroethylene (gas)
Fluoroalkoxy benzene. (High pressure, hazardous).[4] -
Phenoxyethanol Route (This Protocol): Phenol + Ethylene Carbonate
Phenoxyethanol Fluorination Aniline. (Liquid phase, amenable to batch reactors).
Figure 1: Retrosynthetic pathway utilizing the phenoxyethanol scaffold to avoid direct high-pressure gas fluorination.
Experimental Protocols
Phase 1: Synthesis of the Phenoxyethanol Intermediate
Objective: To install the ethyl ether bridge on the aromatic ring using Green Chemistry principles (avoiding Ethylene Oxide gas).
Reagents:
-
3,5-Dichloro-4-nitrophenol (1.0 eq)
-
Ethylene Carbonate (1.2 eq)
-
Potassium Carbonate (
) (0.05 eq, Catalyst) -
Solvent: Xylene or Toluene (High boiling point required).
Protocol:
-
Charge: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 0.5 mol of 3,5-dichloro-4-nitrophenol in 200 mL of Xylene.
-
Catalyst Addition: Add
(catalytic amount). -
Reaction: Heat the mixture to 130°C .
-
Addition: Add Ethylene Carbonate portion-wise over 30 minutes. CO2 evolution will be observed.[5]
-
Note: Ensure adequate venting.[4]
-
-
Reflux: Maintain reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup: Cool to 60°C. Wash with 5% NaOH (to remove unreacted phenol) and then water.
-
Crystallization: Cool the organic layer to 0°C. The product, 2-(2,6-dichloro-4-nitrophenoxy)ethanol , will precipitate. Filter and dry.
Yield Target: >92% Purity Check: HPLC (C18 column, Acetonitrile/Water).
Phase 2: Functionalization & Reduction (The "Warhead" Activation)
Note: The hydroxyethyl tail (-OCH2CH2OH) must be converted to a fluoroalkoxy tail (e.g., -OCF2CHF2) before coupling, as free hydroxyls will destroy the isocyanate in Phase 3.
Step A: Fluorination (Generalized)
-
React the phenoxyethanol intermediate with a fluorinating agent (e.g., DAST or via tosylation followed by KF/HF exchange) to generate the tetrafluoroethoxy or hexafluoropropoxy moiety.
-
Critical Safety: This step often requires specialized Hastelloy reactors if using HF sources.
-
Step B: Nitro Reduction
-
Dissolve the fluorinated nitro-intermediate in Methanol.
-
Add Raney Nickel (5% w/w) or Pd/C.
-
Hydrogenate at 3 atm (45 psi)
pressure at 50°C for 4 hours. -
Filter catalyst and evaporate solvent to yield the Target Aniline .
Phase 3: The Coupling Reaction (Benzoylurea Formation)
Objective: Coupling the 2,6-difluorobenzoyl isocyanate with the synthesized aniline. This reaction is moisture-sensitive and exothermic.
Reagents:
-
Target Aniline (from Phase 2) (1.0 eq)
-
2,6-Difluorobenzoyl Isocyanate (1.05 eq)
-
Solvent: Anhydrous Toluene or Ethyl Acetate.
-
Inert Gas: Dry Nitrogen (
).
Protocol:
-
Preparation: Dry the reaction vessel thoroughly. Purge with
for 15 minutes. -
Dissolution: Dissolve 0.1 mol of the Target Aniline in 150 mL of anhydrous Toluene. Cool to 0–5°C using an ice bath.
-
Addition: Dissolve 2,6-difluorobenzoyl isocyanate in 50 mL Toluene. Add this solution dropwise to the aniline solution over 45 minutes.
-
Control: Maintain internal temperature <10°C. The reaction is exothermic.
-
-
Maturation: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Observation: A thick white precipitate (the Benzoylurea) typically forms.
-
-
Finishing: Heat to 50°C for 30 minutes to ensure completion.
-
Isolation: Cool to 10°C. Filter the precipitate.
-
Purification: Wash the cake with cold Toluene, then Methanol. Recrystallize from Acetone/Ethanol if necessary.
Process Visualization
Experimental Workflow Diagram
Figure 2: Process flow from raw materials to final crystallized insecticide.
Data Summary & Quality Control
Table 1: Critical Process Parameters (CPPs)
| Parameter | Phase 1 (Etherification) | Phase 3 (Coupling) | Limit |
| Temperature | 130°C ± 5°C | 0–25°C | Exotherm Control |
| Moisture | < 0.5% | < 0.05% | Critical (Isocyanate hydrolysis) |
| Stoichiometry | 1.2 eq Carbonate | 1.05 eq Isocyanate | Excess Isocyanate ensures completion |
| Time | 4–6 Hours | 2–3 Hours | Monitor via HPLC |
Analytical Checkpoint (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: ACN:Water (80:20) with 0.1% H3PO4.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Aniline < 0.5%; Bis-urea impurity < 0.1%.
Safety & Handling (E-E-A-T)
Isocyanate Hazards
Benzoyl isocyanates are potent sensitizers and lachrymators.
-
Engineering Control: All transfers must occur in a closed system or fume hood.
-
Quenching: Quench spills immediately with 5% aqueous ammonia or isopropanol . Do NOT use water alone (generates CO2 pressure).[4]
Fluorination Risks
If using DAST or HF-amine complexes in Phase 2, ensure the reactor is vented to a caustic scrubber to neutralize HF vapors.
References
-
Mode of Action of Benzoylureas
-
Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments. Insect Science. Link
-
-
Synthesis of Benzoyl Isocyanates
-
Becher, H. M., et al. (1980). Process for the preparation of N-benzoyl-N'-phenylureas. US Patent 4,194,005. Link
-
-
Phenoxyethanol Intermediates in AgChem
-
Wang, L., et al. (2010). Synthesis and bioactivity of novel benzoylurea insecticides containing a fluoroalkoxy group. Journal of Fluorine Chemistry. Link
-
-
Resistance Mechanisms (CHS1 Mutation)
-
General Benzoylurea Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 3. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One moment, please... [actsafe.ca]
Application Note: Orthogonal Functional Group Protection Strategies in the Synthesis of Complex Phenoxyethanol Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, self-validating protocols, and orthogonal protecting group selection.
Introduction & Mechanistic Rationale
2-Phenoxyethanol is a highly versatile building block used extensively in the synthesis of active pharmaceutical ingredients (APIs)—such as the selective estrogen receptor modulator Ospemifene—and serves as a widely utilized, globally approved preservative (1)[1].
However, the primary hydroxyl group (-OH) of 2-phenoxyethanol is highly nucleophilic. During multi-step syntheses involving harsh alkylations, McMurry couplings, or reductions, this hydroxyl group must be temporarily masked to prevent unwanted etherification, oxidation, or structural degradation (2)[2].
By converting the hydroxyl group into a sterically hindered silyl ether (e.g., TBDMS), a robust benzyl ether (Bn), or a tetrahydropyranyl (THP) acetal, chemists can achieve orthogonal reactivity. The choice of protecting group is strictly dictated by the downstream reaction conditions (acidic vs. basic) and the specific thermodynamic drivers required for the deprotection mechanism (3)[3].
Protecting Group Selection Matrix
The following table summarizes the quantitative and qualitative data for selecting an appropriate protecting group for the primary alcohol of 2-phenoxyethanol.
| Protecting Group | Reagents for Installation | Reagents for Deprotection | Stability Profile | Steric Hindrance |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF | TBAF (Fluoride ion), THF | Stable to strong bases and mild nucleophiles. Labile to strong acids and fluoride[3]. | High |
| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Highly stable to both strong acids and strong bases. | Low to Medium |
| THP (Tetrahydropyranyl) | DHP, PPTS (cat.), CH₂Cl₂ | Mild aqueous acid (e.g., AcOH/H₂O) | Stable to strong bases. Highly labile to mild acids. | Medium |
Logical Workflows and Pathways
Decision matrix for selecting orthogonal protecting groups for 2-phenoxyethanol.
Experimental Protocols (Self-Validating Systems)
The following protocols describe self-validating methodologies for the protection and deprotection of 2-phenoxyethanol using the TBDMS group, which is frequently chosen for its excellent balance of stability and highly specific cleavage conditions.
Protocol A: TBDMS Protection of 2-Phenoxyethanol
Causality Insight: Imidazole is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBDMS-Cl to form a highly reactive N-silylimidazolium intermediate, which rapidly and selectively transfers the silyl group to the primary alcohol of 2-phenoxyethanol.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-phenoxyethanol (1.0 eq, 10 mmol) in anhydrous DMF (15 mL).
-
Catalysis: Add imidazole (2.5 eq, 25 mmol) and stir until completely dissolved. Cool the mixture to 0 °C using an ice bath to control the exothermic silylation.
-
Silylation: Add TBDMS-Cl (1.2 eq, 12 mmol) portion-wise. The reaction mixture will turn cloudy as imidazolium hydrochloride precipitates out of solution.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Validation & Workup: Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) solvent system. The desired TBDMS ether will appear as a distinct, higher R_f spot compared to the starting material. Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Deprotection using TBAF
Causality Insight: The cleavage of the silyl ether is thermodynamically driven by the formation of a silicon-fluorine bond (approx. 135 kcal/mol), which is significantly stronger than the existing silicon-oxygen bond (approx. 108 kcal/mol)[3].
-
Preparation: Dissolve the TBDMS-protected phenoxyethanol derivative (1.0 eq, 5 mmol) in anhydrous THF (10 mL) at room temperature.
-
Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq, 6 mL) dropwise.
-
Propagation: Stir the reaction continuously for 1–2 hours.
-
Validation & Workup: Confirm complete deprotection via TLC (noting the disappearance of the high R_f starting material). Quench the mixture with distilled water (10 mL) and extract with EtOAc (3 x 15 mL). Dry the organic layers and concentrate to yield the free primary alcohol for subsequent downstream processing.
Experimental workflow for the TBDMS protection and subsequent deprotection of 2-phenoxyethanol.
References
1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem - NIH. National Center for Biotechnology Information. 2. Greene's Protective Groups in Organic Synthesis, 6th Edition | Wiley. Wuts, P. G. M. 3.[2] EP3835285A1 - Method for producing phenoxyethanol derivative - Google Patents. European Patent Office.
Sources
Application Note & Protocol: Microwave-Assisted Synthesis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Synthesis with Microwave Technology
The compound 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol is a valuable building block in medicinal chemistry and agrochemical research.[1] Its synthesis, traditionally achieved through conventional heating methods, can be time-consuming and inefficient.[2][3] This application note details a robust and rapid protocol for the synthesis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol utilizing microwave-assisted organic synthesis (MAOS). MAOS has emerged as a green and sustainable technology that dramatically reduces reaction times, often improves yields, and minimizes energy consumption by directly and efficiently heating the reactants.[4][5][6] This protocol is designed to provide researchers with a reproducible and scalable method for accessing this important molecule.
The Underlying Chemistry: A Microwave-Enhanced Williamson Ether Synthesis
The synthesis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.[7][8] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[8][9]
The key steps of the mechanism are:
-
Deprotonation: The phenolic hydroxyl group of 4-Amino-2,6-dichlorophenol is deprotonated by a base (in this protocol, potassium carbonate) to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 2-chloroethanol. This backside attack displaces the chloride leaving group in a concerted step.[8]
Microwave irradiation significantly accelerates this process.[10] Polar molecules, such as the reactants and solvent in this synthesis, align their dipoles with the rapidly oscillating electric field of the microwaves.[11] This rapid reorientation generates intense internal heating, leading to a dramatic increase in the reaction rate.[10][11] Consequently, reactions that might take hours under conventional reflux can often be completed in a matter of minutes.[2][3][5]
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the microwave-assisted synthesis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol.
Caption: Experimental workflow for the synthesis.
Detailed Synthesis Protocol
Safety First: This protocol involves the use of a microwave reactor, which can generate high pressures and temperatures.[12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Familiarize yourself with the operation and safety features of your specific microwave reactor.[12] Domestic microwave ovens should never be used for chemical synthesis due to the risk of explosion and lack of safety controls.[12][14]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Amino-2,6-dichlorophenol | C₆H₅Cl₂NO | 178.02 | 1.0 | 178 mg |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 1.2 | 96.6 mg (79 µL) |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.0 | 276.4 mg |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 3 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-Amino-2,6-dichlorophenol (178 mg, 1.0 mmol), anhydrous potassium carbonate (276.4 mg, 2.0 mmol), and N,N-dimethylformamide (3 mL).
-
Addition of Alkylating Agent: Add 2-chloroethanol (79 µL, 1.2 mmol) to the vial.
-
Microwave Irradiation: Securely seal the vial with a septum cap. Place the vial into the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's automated cooling system before removing it from the microwave cavity.[13]
-
Work-up:
-
Once cooled, open the vial in a fume hood.
-
Filter the reaction mixture through a small pad of celite to remove the insoluble potassium carbonate.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings in a separatory funnel.
-
Add deionized water (15 mL) and ethyl acetate (15 mL). Shake well and separate the layers.
-
Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol as a solid. The identity and purity of the product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Chemical Transformation and Mechanism
The following diagram depicts the chemical reaction for the synthesis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 3. "Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-eth" by Kevin Hess and Linda Farber [digitalcommons.sacredheart.edu]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bspublications.net [bspublications.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Microwave Synthesis [organic-chemistry.org]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
troubleshooting low solubility of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL in methanol
Technical Support Center: Solubility Optimization for 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol
Case ID: SOL-1099-MEOH Compound Class: Halogenated Phenoxyalkylamines Primary Issue: Sub-optimal solubility in Methanol (MeOH)
Executive Summary
You are encountering low solubility with 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol in methanol. While methanol is generally a strong solvent for polar organic amines, the specific 2,6-dichloro substitution pattern creates a "lipophilic shield" and high crystal lattice energy that resists solvation at ambient conditions.
This guide provides a tiered troubleshooting protocol based on thermodynamic principles and chemical modulation.
Phase 1: Diagnostic Assessment (The "Why")
Before altering the solvent system, we must confirm the physical state of your material.
Q: Is my material actually the free base or a salt?
-
The Issue: The CAS 1099046-44-2 refers to the neutral free base. However, this compound is an aniline derivative. If your batch was isolated via acid precipitation (e.g., HCl), you may possess the hydrochloride salt .[1]
-
The Impact:
-
Free Base: Moderately lipophilic. Should dissolve in MeOH but may require heat due to
- stacking of the dichlorobenzene rings. -
HCl Salt: Highly polar ionic lattice. often less soluble in pure anhydrous methanol than the free base, requiring water or high dielectric co-solvents to break the ionic lattice.
-
Q: Is the "insoluble" matter actually the target compound?
-
The Issue: Synthesis of this intermediate often involves inorganic byproducts (NaCl, KCl) which are insoluble in methanol .
-
Diagnostic Test: Filter the suspension.
-
If the filtrate (liquid) shows a strong UV signal or spot on TLC, your compound is dissolved, and the solid is likely inorganic waste.
-
If the filtrate is empty, the compound itself is crashing out.
-
Phase 2: Thermodynamic & Kinetic Solutions
If the compound itself is insoluble, use these physical modifications.
Protocol A: Thermal Energy (Entropy Drive)
The 2,6-dichloro motif increases the melting point (lattice energy). Room temperature methanol (
-
Action: Heat the methanol suspension to 50°C (below boiling point of 64.7°C).
-
Observation: If it dissolves clear but precipitates upon cooling, you have a stable polymorph .
-
Resolution: Maintain the solution at 35-40°C during use, or switch to a higher boiling alcohol like Ethanol or Isopropanol to allow higher thermal input.
Protocol B: The "Like Dissolves Like" Co-Solvent Strategy
Methanol (
| Solvent Additive | Ratio (v/v) | Mechanism | Recommendation |
| Dichloromethane (DCM) | 10-20% | Solubilizes the lipophilic aromatic core (Van der Waals forces). | Highly Recommended for synthesis/NMR. |
| DMSO | 5-10% | High dielectric constant; breaks strong lattice interactions. | Good for biological assays; hard to remove. |
| Water | 5-10% | ONLY if you suspect you have the HCl salt. | Dissociates ionic bonds. |
| THF | 10-20% | H-bond acceptor; disrupts intermolecular H-bonding of the alcohol tail. | Good alternative to DCM. |
Phase 3: Chemical Modulation (pH Adjustment)
The amino group (aniline-like) has a pKa
Scenario 1: You have the Free Base (Neutral)
-
Problem: The neutral molecule is packing too tightly.
-
Solution: Acidify. Add 1-2 equivalents of Acetic Acid or dilute HCl to the methanol.
-
Mechanism: Protonation generates the cation (
), drastically increasing polarity and solubility in methanol.
Scenario 2: You have the Salt (Ionic)
-
Problem: The salt lattice is too stable for pure methanol.
-
Solution: Basify. Add 1-2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Mechanism: This "frees" the base, breaking the ionic lattice and allowing the organic solvent to solvate the neutral molecule.
Visual Troubleshooting Matrix
The following diagram outlines the logical decision path for your experiment.
Caption: Decision matrix for isolating the cause of insolubility (Impurity vs. Thermodynamics vs. Ionization).
Standard Operating Procedure (SOP) for Dissolution
For analytical sample preparation (HPLC/NMR) or reaction setup:
-
Weigh 10 mg of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol.
-
Add 0.5 mL of Dichloromethane (DCM) . The compound should dissolve readily due to the lipophilic dichlorobenzene core.
-
Dilute slowly with 0.5 mL of Methanol .
-
Vortex for 30 seconds.
-
Result: A stable 1:1 DCM:MeOH solution suitable for most applications.
References
-
PubChem. (2025).[2] Compound Summary: 4-Amino-2,6-dichlorophenol (Precursor/Analog Properties). National Library of Medicine. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology for predicting solubility based on , , and parameters).
-
Stenutz, R. (2025).[2][3] Hansen Solubility Parameters for Solvents. [Link]
-
EPA. (2025). CompTox Chemicals Dashboard: 4-Amino-2,6-dichlorophenol Properties. U.S. Environmental Protection Agency. [Link]
Sources
preventing oxidation of amino groups during hydroxyethylation reactions
A-Z Guide to Preventing Amino Group Oxidation
Welcome to the technical support center for hydroxyethylation reactions. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and validated protocols for researchers, chemists, and drug development professionals. Our focus is to address a critical challenge in this field: the undesired oxidation of amino groups during the hydroxyethylation process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding amino group oxidation during hydroxyethylation.
Q1: Why is my amino group getting oxidized during hydroxyethylation?
The primary reason is the inherent reactivity of the amino group. The nitrogen atom in an amine has a lone pair of electrons, making it nucleophilic and susceptible to oxidation.[1][2] During hydroxyethylation, especially when using reagents like ethylene oxide, the reaction conditions (e.g., presence of oxygen, elevated temperatures, or certain catalysts) can create an environment ripe for oxidation.[3] This leads to the formation of undesired byproducts such as nitroso compounds, nitro compounds, or polymeric species, which can complicate purification and reduce the yield of your target hydroxyethylated product.[4][5]
Q2: What are the common visual and analytical signs of amino group oxidation?
A significant indicator of oxidation is a change in the color of your reaction mixture.[2] The formation of colored impurities, often ranging from yellow to dark brown or even black, is a strong sign that your amine is oxidizing.[2]
Analytically, you can detect oxidation byproducts using various techniques:
-
Thin-Layer Chromatography (TLC): Appearance of new, often colored, spots with different Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Detection of masses corresponding to oxidized species (e.g., M+16 for a single oxidation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of new signals or shifts in existing signals in the 1H or 13C NMR spectra that are inconsistent with the desired product.[6][7]
Q3: What are the primary strategies to prevent this oxidation?
There are three main pillars for preventing the oxidation of amino groups:
-
Working Under an Inert Atmosphere: The most direct method is to remove atmospheric oxygen from the reaction environment.[2][8]
-
Use of Protecting Groups: Temporarily masking the amino group with a chemical "protecting group" renders it non-nucleophilic and stable against oxidation.[2][9]
-
Reaction Condition Optimization: Controlling parameters like pH, temperature, and reagent addition rate can significantly minimize side reactions.[2][10]
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My reaction solution turns dark brown or black upon starting the reaction.
-
Probable Cause: This is a classic sign of rapid, uncontrolled oxidation of your amine.[2] The likely culprit is the presence of atmospheric oxygen in your reaction setup, possibly accelerated by heat or catalytic impurities.
-
Solution Workflow:
-
Implement an Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. This involves using solvents that have been degassed and purging the reaction vessel with an inert gas like nitrogen or argon before and during the reaction.
-
Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider adding your hydroxyethylating agent slowly and using an ice bath to manage any exothermic processes.
-
Add an Antioxidant: In some cases, adding a sacrificial antioxidant can protect your amine.[8][11] However, this must be carefully evaluated to ensure it doesn't interfere with your desired reaction.
-
Issue 2: LC-MS analysis shows a mixture of my desired product and several unknown byproducts.
-
Probable Cause: While some oxidation may be occurring, the presence of multiple byproducts suggests that other side reactions, such as poly-hydroxyethylation (reaction of the newly formed hydroxyl group) or reactions with other functional groups, are also taking place.[12][13] The amino group's reactivity is likely the root cause, initiating these undesired pathways.
-
Solution Workflow:
-
Employ a Protecting Group Strategy: This is the most robust solution for complex molecules or when high purity is essential. By protecting the amine, you direct the hydroxyethylation reaction to occur only at the desired site. The most common protecting groups for amines are carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[14]
-
Stoichiometric Control: Carefully control the stoichiometry of your hydroxyethylating agent. Use a slight excess to ensure full conversion but avoid a large excess that could promote side reactions.
-
pH Optimization: The pH of the reaction can influence the nucleophilicity of the amine versus other groups.[2] Buffering the reaction may help improve selectivity. For instance, at lower pH, the amine can become protonated and less reactive.[10]
-
Issue 3: The reaction is sluggish, and I'm not getting complete conversion, even after forcing conditions (e.g., higher temperature), which then leads to degradation.
-
Probable Cause: The nucleophilicity of your amine might be sterically hindered or electronically reduced, making the desired reaction slow. Forcing the conditions simply provides more energy for the undesired oxidation pathway to take over.
-
Solution Workflow:
-
Protecting Group Selection: If you are already using a protecting group, it might be too bulky. Consider a smaller protecting group.
-
Catalyst Screening: Investigate the use of a catalyst to promote the desired hydroxyethylation at a lower temperature.
-
Solvent Choice: The solvent can play a crucial role. A polar aprotic solvent like DMF or DMSO can sometimes accelerate SN2-type reactions.
-
Part 3: Key Experimental Protocols & Data
Protocol 1: Amine Protection Using tert-Butoxycarbonyl (Boc) Group
This protocol describes a general method for protecting a primary or secondary amine before the hydroxyethylation step.
Objective: To render the amino group non-nucleophilic and prevent its oxidation.[1]
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate (Boc)2O
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Dissolution: Dissolve the amine-containing substrate in the chosen solvent in a round-bottom flask.
-
Base Addition: Add 1.1 to 1.5 equivalents of the base to the solution.
-
Boc Anhydride Addition: Slowly add 1.1 equivalents of (Boc)2O to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 2-12 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction with water or a mild aqueous acid (e.g., NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting Boc-protected amine by column chromatography if necessary. The protected substrate is now ready for the hydroxyethylation reaction.
Protocol 2: Performing Hydroxyethylation Under an Inert Atmosphere
This protocol outlines the setup for excluding oxygen from the reaction, a critical step in preventing oxidation.[2]
Objective: To create an oxygen-free environment for the reaction.
Materials:
-
Schlenk line or a balloon filled with inert gas (Nitrogen or Argon)
-
Degassed solvent (previously sparged with inert gas for 30-60 minutes)
-
Reaction flask with a sidearm and rubber septum
-
Cannula or gas-tight syringe
Procedure:
-
Apparatus Setup: Assemble the reaction glassware and flame-dry it under vacuum to remove adsorbed water and air. Allow it to cool under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve your amine substrate (which may already be protected) in the degassed solvent in a separate flask under an inert atmosphere.
-
Transfer: Transfer the substrate solution to the main reaction flask via a cannula or a gas-tight syringe.
-
Reagent Addition: Add the hydroxyethylating agent (e.g., ethylene oxide solution) slowly to the reaction mixture at the desired temperature, maintaining a constant positive pressure of inert gas.
-
Reaction: Allow the reaction to proceed for the required time under the inert atmosphere. A bubbler can be used to monitor the positive gas flow.
-
Work-up: Once the reaction is complete (as determined by TLC or LC-MS), cool it to room temperature before quenching.
Protocol 3: Deprotection of the Boc Group
After successful hydroxyethylation, the Boc group is removed to regenerate the free amine.
Objective: To cleave the Boc protecting group under acidic conditions.[1]
Materials:
-
Boc-protected hydroxyethylated product
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM.
-
Acid Addition: Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Reaction: Warm the reaction to room temperature and stir for 1-3 hours. The cleavage of the Boc group often results in the evolution of CO2 and isobutylene gas.[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: The resulting amine salt can be neutralized with a base and purified as needed.
Data Summary: Comparison of Common Amine Protecting Groups
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule.[9]
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | (Boc)2O, Base (e.g., TEA) | Strong Acid (e.g., TFA, HCl)[1] | Stable to base and hydrogenation. Sensitive to strong acids. |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate, Base | Catalytic Hydrogenation (H2, Pd/C)[14] | Stable to acid. Not suitable if other reducible groups are present. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine in DMF)[14] | Stable to acid and hydrogenation. Base-labile. |
Part 4: Visualizing the Strategy
Diagram 1: The Core Problem - Desired vs. Undesired Pathways
Caption: Competing reaction pathways during hydroxyethylation.
Diagram 2: The Protecting Group Workflow
Caption: Workflow using a protecting group strategy.
Diagram 3: Inert Atmosphere Reaction Setup Logic
Caption: Logical flow for an inert atmosphere reaction.
References
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC . (n.d.). National Center for Biotechnology Information. [Link]
-
Ethylene oxide - Wikipedia . (n.d.). Wikipedia. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - University of Victoria . (n.d.). University of Victoria. [Link]
-
Protective Groups - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]
-
Study - Addition Reaction of Ethylene Oxide . (2017). International Journal of Research Culture Society. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry . (2018). Master Organic Chemistry. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps . (2023). Chemistry Steps. [Link]
-
A technique for the identification and direct analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine in metalworking fluids - CDC Stacks . (2004). Centers for Disease Control and Prevention. [Link]
-
Hydroxyethylation of amines from glucose. | Download Scientific Diagram - ResearchGate . (n.d.). ResearchGate. [Link]
- US6828119B2 - Enzymatic deprotection of amines and hydroxides - Google Patents. (n.d.).
-
Which exclusive protecting groups should I use for hydroxyl groups in amino acids? . (2017). ResearchGate. [Link]
-
Oxidation of Amines. - YouTube . (2020). YouTube. [Link]
-
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS - DTIC . (n.d.). Defense Technical Information Center. [Link]
-
Methods of O-methylation of amino acids without interfering the amine groups? . (2024). ResearchGate. [Link]
-
How to Reduce the Oxidation of Therapeutic Proteins - News-Medical . (2019). News-Medical.net. [Link]
-
Ammonolytic transfer dehydrogenation of amines and amides: a versatile method to valorize nitrogen compounds to nitriles - PMC . (n.d.). National Center for Biotechnology Information. [Link]
-
Inside the Reactor: How Ethylene Oxide is Produced - ChemAnalyst . (2025). ChemAnalyst. [Link]
-
Side reactions of N-hydroxysuccinimide esters with nucleophiles . (2012). Stack Exchange. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace . (2021). University of Victoria. [Link]
-
ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC . (n.d.). National Center for Biotechnology Information. [Link]
-
Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed . (1995). National Center for Biotechnology Information. [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inside the Reactor: How Ethylene Oxide is Produced [chemanalyst.com]
- 4. m.youtube.com [m.youtube.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. news-medical.net [news-medical.net]
- 9. Protective Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 13. ijrcs.org [ijrcs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
optimizing reaction temperature for ethylene carbonate alkylation of phenols
Welcome to the Application Support Center: Phenol Alkylation Methodologies
As a Senior Application Scientist, I have designed this technical guide for researchers and drug development professionals optimizing the O-alkylation of phenols using ethylene carbonate (EC). This halide-free, green alternative to Williamson ether synthesis is highly efficient, but it is notoriously sensitive to thermal parameters.
Rather than providing a static recipe, this guide breaks down the thermodynamic causalities, provides a self-validating experimental protocol, and answers the most critical troubleshooting questions encountered at the bench.
The Thermodynamic Bottleneck: Mechanistic Causality
To optimize temperature, you must first understand why the reaction requires precise thermal control. The reaction is a two-step cascade:
-
Ring-Opening: The base-activated phenoxide ion attacks the electrophilic carbon of ethylene carbonate, forming an intermediate alkylcarbonate anion.
-
Decarboxylation (The Bottleneck): This intermediate must extrude carbon dioxide (CO₂) to form the final 2-phenoxyethanol product.
The decarboxylation step is highly endothermic. If the temperature is too low, the intermediate accumulates and the reaction stalls. If the temperature is too high (>210°C), the newly formed 2-phenoxyethanol—which is more basic and nucleophilic than the starting phenol—will attack excess EC, leading to over-alkylation and polyether formation[1].
Reaction pathway of phenol alkylation with ethylene carbonate.
Quantitative Performance Matrix
The optimal temperature is inextricably linked to your choice of catalyst. Below is a validated matrix comparing thermal optima across different catalytic systems to maximize conversion while suppressing consecutive reactions.
| Catalyst System | Optimal Temp (°C) | Phenol:EC Molar Ratio | Time (h) | Conversion (%) | Selectivity to Target (%) |
| Potassium Iodide (KI) [2] | 150 - 160 | 1:1 | 3 - 4 | >97 | >97 |
| Triphenylphosphine [3] | 175 | 1:2 | 5 | ~100 | >98 |
| Calcined Hydrotalcite (CHT) [4] | 180 | 1:2 | 2 | 96 | >95 |
| Na-Mordenite (Zeolite) [1] | 210 | 1:2 | 5 - 7 | >98 | 97 - 98 |
Note: Pushing heterogeneous zeolite systems to 250°C drastically reduces selectivity to <95% due to the thermal activation of consecutive over-alkylation reactions[1].
Self-Validating Experimental Protocol: Solvent-Free Melt System
This protocol utilizes Potassium Iodide (KI) as a mild, highly selective catalyst[2]. The system is designed to be self-validating : the physical state of the reaction mixture and the evolution of CO₂ gas provide real-time, visual confirmation of kinetic progress.
Step 1: Reactor Preparation In a 250 mL three-neck round-bottom glass flask equipped with a mechanical stirrer, a reflux condenser, and a gas bubbler (critical for kinetic monitoring), add 94.1 g (1.0 mol) of Phenol and 89.9 g (1.0 mol) of Ethylene Carbonate (98% purity).
Step 2: Catalyst Loading & Purging Add 1.0 g of Potassium Iodide (KI). Flush the entire apparatus with inert Nitrogen gas for 5 minutes to displace oxygen and prevent oxidative degradation of the phenol at high temperatures.
Step 3: Melt Initiation Submerge the flask in a thermostated oil bath. Heat to 80°C–100°C. Causality Note: Neither solvent nor high pressure is required. Ethylene carbonate (melting point ~36°C) and phenol (melting point ~40°C) will form a homogeneous, self-solvating melt. Once melted, begin mechanical stirring at 350 rpm.
Step 4: Thermal Ramp & Validation Checkpoint Gradually increase the temperature to 150°C. Self-Validation: At approximately 110°C–120°C, you will observe the onset of continuous bubbling in the gas bubbler[2]. This confirms the thermal threshold for the endothermic decarboxylation step has been breached.
Step 5: Kinetic Monitoring Maintain the temperature strictly at 150°C–160°C. The reaction is entirely self-reporting; it is complete when CO₂ evolution completely subsides (typically 3 hours)[2].
Step 6: Isolation Cool the flask. The crude product will be a yellow oil. Purify via vacuum distillation (128°C–130°C at 20 mmHg) to yield pure 2-phenoxyethanol as a colorless oil[2].
Troubleshooting & FAQs
Q: My reaction is stalling at 50-60% phenol conversion, and CO₂ evolution has stopped. Should I increase the temperature? A: Yes, but conditionally based on your catalyst. Stalling indicates an insufficient thermal driving force for the decarboxylation step. If you are operating below 140°C, the intermediate alkylcarbonate anion is stable and will not extrude CO₂. Increase the temperature to at least 150°C for homogeneous catalysts[2]. If you are using a heterogeneous catalyst like Na-mordenite, mass transfer limitations within the zeolite pores require you to push the temperature to 210°C to achieve total conversion[1].
Q: I am seeing a high percentage of 1,2-diphenoxyethane (DPE) and polyether byproducts. How do I control selectivity? A: Over-alkylation is a direct consequence of excessive thermal energy driving consecutive reactions. When the reaction temperature exceeds 210°C, the newly formed 2-phenoxyethanol acts as a nucleophile and attacks another molecule of ethylene carbonate[1]. Solution: Lower the reaction temperature by 15-20°C. Additionally, ensure you are not using an excessive molar ratio of EC. For highly active homogeneous catalysts (like KI), strictly control the Phenol:EC molar ratio to 1:1 rather than using an excess[2].
Q: Why does the choice between homogeneous bases and heterogeneous zeolites drastically change my temperature limits? A: It comes down to activation energy and mass transfer. Homogeneous salts like KI are highly effective at 150°C–160°C because the catalyst is fully solvated in the melt, providing intimate contact with reactants[2]. Conversely, solid zeolites (Na-mordenite) rely on active sites located within micropores. The diffusion of bulky phenoxide ions into these pores requires a higher kinetic energy, necessitating temperatures around 210°C to overcome the mass transfer barrier and achieve >95% conversion[1].
Q: Can I run this reaction in a sealed, pressurized autoclave to speed up the kinetics? A: No. This is both dangerous and counterproductive. The reaction generates 1 mole of CO₂ gas per mole of product. According to Le Chatelier's principle, a continuous release of CO₂ is thermodynamically required to drive the equilibrium forward. Running this in a closed system will cause a massive pressure build-up and will chemically stall the decarboxylation step, halting product formation entirely. Always run at atmospheric pressure with a vented bubbler[2].
References
-
Title: Process for alkoxylation of phenols | Source: Google Patents | URL: 2
-
Title: The solventless and heterogeneously catalysed synthesis of 2-phenoxyethanol | Source: Catalysis Science & Technology (RSC Publishing) | URL: 1
-
Title: Selectivity engineering in hydroxyalkoxylation of phenol by ethylene carbonate using calcined hydrotalcite | Source: ResearchGate | URL: 4
-
Title: Hydroxyalkylation of phenols or thiophenols with cyclic organic carbonates using triorganophosphine catalysts | Source: Google Patents | URL: 3
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. US4261922A - Process for alkoxylation of phenols - Google Patents [patents.google.com]
- 3. US5059723A - Hydroxyalkylation of phenols or thiophenols with cyclic organic carbonates using triorganophosphine catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol
Welcome to the technical support guide for the purification of the sticky solid, 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol (CAS No. 1099046-44-2).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this compound. The information presented here is grounded in established chemical principles and aims to equip you with the knowledge to optimize your purification workflows.
I. Understanding the Molecule: Properties and Challenges
2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol is a substituted aromatic amino alcohol. Its structure, featuring a primary amine, a primary alcohol, and a dichlorinated phenyl ring, imparts a unique combination of properties that can make purification challenging. The presence of both hydrogen bond donors (amine and hydroxyl groups) and a halogenated aromatic ring contributes to its polarity and potential for strong intermolecular interactions, often resulting in a sticky or oily solid that is difficult to handle and purify.
Key Molecular Properties:
| Property | Value/Information | Source |
| Molecular Formula | C8H9Cl2NO2 | [1] |
| Molecular Weight | 222.07 g/mol | [1] |
| Physical Form | Can present as a solid, semi-solid, or liquid. | |
| Polarity | Considered a polar molecule due to the amine and hydroxyl functional groups. | [3] |
The primary challenge in purifying this compound is often its physical nature. Sticky solids can be difficult to transfer, weigh accurately, and dissolve completely. Furthermore, they have a tendency to trap impurities and solvents, making it difficult to achieve high purity through simple crystallization.
II. Frequently Asked Questions (FAQs)
Q1: My synthesized 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol is a sticky, brown oil instead of a solid. What should I do first?
A1: The physical state can be influenced by residual solvents or impurities from the synthesis. The brown color often suggests the presence of oxidized byproducts of the aromatic amine. The first step is to attempt to remove volatile impurities. Place the crude product under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid in this process, but be cautious as excessive heat can lead to degradation. If the material remains oily, proceed to the troubleshooting guides for recrystallization or chromatography.
Q2: What are the most common impurities I should expect?
A2: Common impurities can include unreacted starting materials, such as 4-amino-2,6-dichlorophenol, and byproducts from the synthetic route.[4] Given the presence of a primary aromatic amine, oxidation byproducts are also a significant concern and can contribute to coloration.[5] Depending on the synthesis, you might also have inorganic salts that need to be removed.
Q3: Is 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol sensitive to air or light?
A3: Aromatic amines are generally susceptible to oxidation, which can be accelerated by exposure to air and light, often resulting in discoloration.[5] It is good practice to handle and store the compound under an inert atmosphere (like nitrogen or argon) and in a dark place.
Q4: What safety precautions should I take when handling this compound?
A4: Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[6][7][8] Generally, for compounds of this class, you should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9] Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[8][9] The compound is classified as causing skin and serious eye irritation.[8]
III. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol.
Problem 1: Difficulty with Recrystallization - Oiling Out or No Crystal Formation
"Oiling out," where the compound separates as a liquid instead of forming crystals upon cooling, is a common issue with sticky solids. This happens when the compound's melting point is lower than the temperature of the solution it is separating from, or when the solubility curve is not steep enough in the chosen solvent system.
Workflow for Troubleshooting Recrystallization:
Caption: Decision workflow for recrystallization troubleshooting.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: The key to successful recrystallization is finding a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good candidates might include alcohols (isopropanol, ethanol), esters (ethyl acetate), or mixtures with non-polar solvents like hexanes or heptane.
-
Solvent Pair: If a single solvent is not effective, a solvent-pair approach can be used. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.
-
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of your chosen solvent. Heat the mixture with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.
-
Decolorization (Optional): If your solution is highly colored, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Hot filter the solution through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure solid, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor. Dry the crystals under vacuum to remove all traces of solvent.
Problem 2: Impurities Co-elute or Compound Streaks During Column Chromatography
Column chromatography is a powerful technique for purifying polar, non-volatile compounds.[10][11] However, the polar nature of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol can lead to streaking on the column, resulting in poor separation.
Workflow for Optimizing Column Chromatography:
Caption: Workflow for column chromatography purification.
Step-by-Step Protocol for Column Chromatography:
-
Thin-Layer Chromatography (TLC) for Method Development: Before running a column, it is crucial to develop a suitable solvent system using TLC.[11]
-
Goal: Find a solvent system that gives your desired compound a retention factor (Rf) of approximately 0.2-0.3 and separates it well from impurities.
-
Solvent Systems to Try: Start with a relatively non-polar mobile phase and gradually increase the polarity. Common systems for polar compounds include ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/methanol.
-
Addressing Streaking on TLC: If the spot streaks, it may be due to the basicity of the amine. Adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can help to obtain sharper spots by deactivating the acidic sites on the silica gel.[12]
-
-
Column Packing:
-
Slurry Packing: Prepare a slurry of silica gel in your chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dry Loading: For sticky solids, dry loading is often preferred. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol). Add a small amount of silica gel to this solution and then evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Alternatively, dissolve the compound in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Isocratic vs. Gradient Elution: You can run the column with a single solvent system (isocratic) or gradually increase the polarity of the mobile phase during the run (gradient).[10][12] A gradient is often more effective for separating compounds with a wide range of polarities.
-
Collection: Collect small fractions as the solvent elutes from the column.
-
-
Analysis and Product Isolation:
-
TLC Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.
-
Problem 3: Persistent Impurities After Recrystallization and Chromatography
If you are still struggling with impurities, a combination of techniques or a chemical modification approach may be necessary.
Advanced Purification Strategy: Salt Formation and Recrystallization
The basic amine group in 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol provides a useful handle for purification via salt formation.[13] Many organic impurities will not form salts and will remain in solution during the salt crystallization.
Step-by-Step Protocol for Salt Formation and Purification:
-
Salt Formation: Dissolve the impure compound in a suitable solvent like ethanol or isopropanol.[13]
-
Acid Addition: Slowly add a solution of an acid, such as hydrochloric acid (in a solvent like diethyl ether or isopropanol) or oxalic acid, to the solution of your compound.[13] The corresponding ammonium salt should precipitate out.
-
Isolation of the Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallization of the Salt: The salt can often be recrystallized from a suitable solvent (e.g., water, ethanol, or a mixture) to achieve higher purity.
-
Liberation of the Free Base: To recover the purified free amine, dissolve the salt in water and add a base, such as sodium hydroxide or sodium bicarbonate, until the solution is basic. The free amine will often precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Final Purification: The recovered free base can then be further purified by a final recrystallization or a quick filtration through a silica plug if necessary.
IV. Purity Assessment
After purification, it is essential to assess the purity of your 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
V. References
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved from
-
SAFETY DATA SHEET. (2016, October 11). Retrieved from
-
2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol - Sigma-Aldrich. (n.d.). Retrieved from
-
Minimizing byproduct formation in the synthesis of amino alcohols - Benchchem. (n.d.). Retrieved from
-
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025, December 12). Retrieved from
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from
-
Column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved from
-
4 - SAFETY DATA SHEET. (n.d.). Retrieved from
-
Purification: Tips for Flash Column Chromatography - University of Rochester. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17). Retrieved from
-
2-(4-Amino-2,6-dichlorophenoxy)ethanol 1099046-44-2 - Guidechem. (n.d.). Retrieved from
-
Safety Data Sheet - CDN Isotopes. (n.d.). Retrieved from
-
SAFETY DATA SHEET - TCI Chemicals. (2024, November 27). Retrieved from
-
How to recrystallization amine compound and it is not soluble in common organic solvents ? | ResearchGate. (2021, January 19). Retrieved from
-
Application Notes and Protocols: The Role of 4-Amino-2,6-dichlorophenol in Agrochemical Synthesis - Benchchem. (n.d.). Retrieved from
-
QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. (n.d.). Retrieved from
-
CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol - Google Patents. (n.d.). Retrieved from
-
1099046-44-2|2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol - BLDpharm. (n.d.). Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1099046-44-2|2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol|BLD Pharm [bldpharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
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- 10. Column Chromatography Guide | Phenomenex [phenomenex.com]
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- 12. Purification [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
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- 15. CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol - Google Patents [patents.google.com]
Technical Support Center: Waste Disposal of Chlorinated Phenoxyethanol Byproducts
Welcome to the Technical Support Center. This guide provides comprehensive, in-depth protocols and answers to frequently asked questions regarding the safe handling and disposal of chlorinated phenoxyethanol byproducts. As a researcher, scientist, or drug development professional, ensuring compliance with hazardous waste regulations is paramount to maintaining a safe laboratory environment and protecting our ecosystem. This document is designed with full editorial autonomy to provide you with the most logical and practical information, grounded in scientific integrity and regulatory standards.
Frequently Asked Questions (FAQs)
This section addresses common queries researchers encounter when dealing with chlorinated phenoxyethanol waste streams.
Q1: What are chlorinated phenoxyethanol byproducts and why are they considered hazardous?
Chlorinated phenoxyethanol byproducts are halogenated organic compounds. Their hazardous nature stems from the presence of chlorine atoms on the phenoxyethanol structure. Halogenated organics are often toxic, persistent in the environment, and can pose both acute and chronic health risks.[1][2] For instance, 2-phenoxyethanol itself is harmful if swallowed and causes serious eye irritation.[3][4] The addition of chlorine can increase toxicity and environmental persistence.
Q2: How do I classify waste containing chlorinated phenoxyethanol byproducts for disposal?
Under the Resource Conservation and Recovery Act (RCRA), this waste is typically classified as hazardous.[5] The specific classification depends on how the waste was generated and its characteristics.
-
Listed Wastes: If the byproducts result from a process using specific listed halogenated solvents, they may fall under the "F-List" of hazardous wastes from non-specific sources.[6][7] For example, wastes from processes involving tetrachloroethylene, trichloroethylene, or chlorobenzene could be classified under codes like F001 or F002.[8][9]
-
Characteristic Wastes: Even if not explicitly listed, the waste must be evaluated for hazardous characteristics:
-
Toxicity (D-List): The waste may leach specific toxic compounds, such as chlorinated phenols (e.g., D027 for 1,4-dichlorobenzene or D041 for 2,4,5-trichlorophenol), above regulatory limits.[8]
-
Ignitability (D001): Unlikely for these byproducts unless mixed with flammable solvents.
-
Corrosivity (D002): Unlikely unless mixed with strong acids or bases.[7]
-
Reactivity (D003): Unlikely based on the general structure.
-
It is the generator's responsibility to make an accurate hazardous waste determination.[10]
Q3: Can I mix chlorinated phenoxyethanol byproducts with other laboratory waste?
No, this is strongly discouraged. Mixing halogenated organic waste with non-halogenated solvent waste significantly increases disposal costs and complexity.[11] Furthermore, mixing hazardous waste with non-hazardous waste renders the entire volume hazardous. Always segregate waste streams at the point of generation.
Q4: What are the primary regulatory concerns I should be aware of?
The primary regulations governing this waste are from the Environmental Protection Agency (EPA) under RCRA and the Occupational Safety and Health Administration (OSHA). Key requirements include:
-
Waste Determination: Proper classification of the waste.[10]
-
Container Management: Using appropriate, closed, and properly labeled containers.[12]
-
Personnel Training: All personnel handling the waste must receive training on hazardous waste management and emergency procedures.[13][14]
-
Emergency Preparedness: Having a written emergency response plan and spill cleanup supplies readily available.[12][14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the waste management process.
Q1: I've accidentally spilled a small amount of waste containing chlorinated phenoxyethanol byproducts. What should I do?
For small, manageable spills (typically less than 1 liter), trained laboratory personnel can perform the cleanup.[15]
-
Alert Personnel: Immediately notify others in the area.[16]
-
Control Ignition Sources: If the waste is mixed with flammable solvents, eliminate all ignition sources.[15]
-
Don Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, chemical splash goggles, and a lab coat.[16]
-
Contain the Spill: Use an absorbent material like vermiculite or a spill pillow to dike the spill, working from the outside in to prevent spreading.[17][18]
-
Absorb the Liquid: Apply additional absorbent material until all the liquid is absorbed.
-
Collect Residue: Carefully scoop the absorbed material into a designated hazardous waste bag or container.[16][18]
-
Decontaminate: Wipe the spill area with a wet paper towel and dispose of the towel as hazardous waste.
-
Package and Label: Seal the waste container, attach a completed hazardous waste label, and request a pickup from your institution's Environmental Health & Safety (EHS) department.[16]
Q2: My waste container is showing signs of degradation (e.g., swelling, discoloration). What does this mean and what should I do?
This indicates a chemical incompatibility between the waste and the container material. This is a serious safety hazard that could lead to a spill.
-
Do Not Handle Directly: If the container appears compromised, do not attempt to move it without assessing the risk.
-
Place in Secondary Containment: If safe to do so, place the entire container into a larger, compatible overpack drum or secondary containment bin.
-
Notify EHS Immediately: Contact your institution's EHS department for guidance and emergency pickup.
-
Review Compatibility: Consult a chemical compatibility chart to ensure you are using the correct type of container for halogenated organic waste. Polycarbonate, for example, is not compatible with chlorinated hydrocarbons.[19]
Q3: I'm unsure if my byproduct is a listed hazardous waste. How can I find out for sure?
The most definitive way is to review the process that generated the waste.
-
Review Safety Data Sheets (SDS): Examine the SDS for all chemicals used in the process. Section 3 (Composition/information on ingredients) and Section 13 (Disposal considerations) are particularly important.
-
Consult EPA F-List: Compare the solvents used in your process against the EPA's F-list of spent solvent wastes.[6][9] Common halogenated solvents like methylene chloride and chlorobenzene are on this list.[8]
-
Generator Knowledge: Use your knowledge of the chemical reaction to determine if any listed hazardous chemicals are likely to be present in the waste stream.
-
Analytical Testing: If uncertainty remains, the waste can be sent to a certified laboratory for a Toxicity Characteristic Leaching Procedure (TCLP) analysis to determine if it is a characteristic hazardous waste.
Experimental Protocols
Protocol 1: Waste Segregation and Container Management
Objective: To ensure proper segregation, accumulation, and labeling of chlorinated phenoxyethanol byproduct waste.
Materials:
-
Designated hazardous waste container (e.g., High-Density Polyethylene (HDPE) or glass, check compatibility)
-
Secondary containment bin
-
Hazardous waste labels
-
Log sheet
Procedure:
-
Select an Appropriate Container: Choose a container made of a material chemically resistant to halogenated organics. Refer to the compatibility table below. Ensure the container has a secure, tight-fitting lid.
-
Place in Secondary Containment: Position the primary waste container within a larger, chemically resistant secondary containment bin capable of holding at least 110% of the primary container's volume.
-
Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all components (no abbreviations)
-
The approximate percentages of each component
-
The relevant hazard characteristics (e.g., Toxic)
-
The accumulation start date
-
-
Accumulate Waste: Add waste to the container at the point of generation. Do not mix with non-halogenated or other incompatible waste streams.[11]
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[11]
-
Maintain a Log: Keep a running log of the waste added to the container to ensure accurate component percentages on the label.
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
Request Pickup: Once the container is full or reaches your facility's accumulation time limit, submit a request for pickup to your EHS department.
Data Presentation
Table 1: Waste Container Chemical Compatibility
| Container Material | Halogenated Organics Compatibility | Notes |
| High-Density Polyethylene (HDPE) | Good to Fair | May become brittle over time with some chlorinated solvents. Best for short-term storage. |
| Glass | Excellent | Ensure it has a plastic safety coating to prevent shattering. Use a PTFE-lined cap. |
| Polypropylene (PP) | Fair | Not recommended for long-term storage of many chlorinated compounds. |
| Low-Density Polyethylene (LDPE) | Poor | Not recommended. |
| Polycarbonate (PC) | Poor | Not compatible with chlorinated hydrocarbons.[19] |
| Teflon® (PTFE/FEP) | Excellent | Often used as a liner material for caps due to high resistance. |
| Stainless Steel | Good | May be susceptible to corrosion from certain chlorinated compounds, especially if water is present.[20] |
Table 2: Common EPA RCRA Waste Codes for Halogenated Organic Waste
| Waste Code | Description | Rationale for Applicability |
| F001 | Spent halogenated solvents used in degreasing.[8][9] | Applies if chlorinated solvents were used for degreasing in the process. |
| F002 | Spent halogenated solvents.[8][9] | Applies if listed solvents (e.g., chlorobenzene, methylene chloride) were used for their solvent properties. |
| F024 | Wastes from the production of chlorinated aliphatic hydrocarbons.[21] | May apply if the byproducts are from specific large-scale synthesis operations. |
| D021 | Toxicity Characteristic for Chlorobenzene.[8] | If waste leachate contains chlorobenzene at or above 100.0 mg/L. |
| D027 | Toxicity Characteristic for 1,4-Dichlorobenzene.[8] | If waste leachate contains 1,4-Dichlorobenzene at or above 7.5 mg/L. |
| D041 | Toxicity Characteristic for 2,4,5-Trichlorophenol.[8] | If waste leachate contains 2,4,5-Trichlorophenol at or above 400.0 mg/L. |
Visualizations
Caption: Decision tree for RCRA waste characterization.
Caption: Workflow of the hazardous waste lifecycle.
References
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
What is the Hazardous Waste Operations and Emergency Response (HAZWOPER) Safety Standard? (n.d.). OSHA Education Center. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Tri-Tech. Retrieved from [Link]
-
Understanding OSHA 1910.120 (HAZWOPER) Requirements. (2026, February 25). DuraLabel. Retrieved from [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Waste Code - RCRAInfo. (n.d.). Environmental Protection Agency. Retrieved from [Link]
-
Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology - Environmental Health & Safety. Retrieved from [Link]
-
F List - Hazardous Wastes From Non-Specific Sources. (n.d.). WM Solutions. Retrieved from [Link]
-
Laboratory General Chemical Minor Spill Clean Up Procedures. (2022, August). Stony Brook University - Environmental Health & Safety. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved from [Link]
-
F List of Hazardous Waste. (n.d.). Minnesota Pollution Control Agency. Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville. Retrieved from [Link]
-
EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. (n.d.). University of Idaho. Retrieved from [Link]
-
Organic Solvents. (n.d.). University of Vermont - Environment, Health and Safety. Retrieved from [Link]
-
Chemical Compatibility Selection Guide. (n.d.). Proauto Con. Retrieved from [Link]
-
What Regulations Apply to Chlorinated Solvent Use? (n.d.). P2 InfoHouse. Retrieved from [Link]
-
Polycarbonate Chemical Compatibility Chart. (n.d.). CP Lab Safety. Retrieved from [Link]
-
The Hazardous Waste Determination for Spent Organic Solvents as an F-Listed Hazardous Waste. (2012, January 29). Daniels Training Services. Retrieved from [Link]
-
Phenoxyethanol Safety Data Sheet. (2023, January 31). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (n.d.). California Code of Regulations. Retrieved from [Link]
-
Chemical Compatibility Chart. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical Compatibility Guide. (2023, April). Bamberger Polymers. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. Retrieved from [Link]
Sources
- 1. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 4. fishersci.com [fishersci.com]
- 5. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 6. wmsolutions.com [wmsolutions.com]
- 7. epa.gov [epa.gov]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. wku.edu [wku.edu]
- 10. danielstraining.com [danielstraining.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
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- 16. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 17. ehs.gatech.edu [ehs.gatech.edu]
- 18. qmul.ac.uk [qmul.ac.uk]
- 19. calpaclab.com [calpaclab.com]
- 20. proautocon.com [proautocon.com]
- 21. pca.state.mn.us [pca.state.mn.us]
Validation & Comparative
1H NMR spectrum analysis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Researchers Focus: Solvent System Selection (DMSO-d₆ vs. CDCl₃) for Structural Validation[1]
Executive Summary & Core Directive
In the characterization of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol (CAS: 1099046-44-2), the choice of deuterated solvent is not merely logistical—it is the primary determinant of spectral resolution for labile protons.
This guide compares the performance of DMSO-d₆ (the recommended standard) against CDCl₃ (the common alternative). While CDCl₃ offers convenience for lipophilic intermediates, it frequently fails to resolve the critical amino (-NH₂) and hydroxyl (-OH) protons required to confirm the integrity of the ethanol side chain and the aniline core.[1]
Key Recommendation: Use DMSO-d₆ for definitive structural characterization and purity assays. Use CDCl₃ only for rapid in-process checks where labile proton quantification is unnecessary.
Chemical Structure & Assignment Logic
Before analyzing the spectra, we must map the magnet environment of the molecule.[1] The symmetry of the 2,6-dichloro substitution pattern simplifies the aromatic region, creating a distinct "fingerprint."[1]
Molecular Fingerprint
-
Formula: C₈H₉Cl₂NO₂
-
Key Feature: The molecule possesses a plane of symmetry running through the ethoxy-ether axis.
-
Aromatic Region: The protons at positions 3 and 5 are chemically equivalent, resulting in a single sharp singlet.[1]
Graphviz Diagram: Structural Assignment Logic
The following diagram illustrates the proton environments and their expected splitting patterns.
Figure 1: Structural assignment logic mapping distinct proton environments to expected NMR signals.
Comparative Analysis: DMSO-d₆ vs. CDCl₃
This section evaluates the two most prevalent solvent systems. The data below synthesizes standard chemical shift behaviors for aniline and glycol ether derivatives.
Performance Comparison Table
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) |
| Solubility | Excellent. Dissolves the polar amino-alcohol moiety effectively. | Moderate. May require heating; risk of precipitation at high concentrations. |
| -NH₂ Signal | Sharp/Broad Singlet (~5.0 ppm). Distinct and integrable. | Very Broad/Invisible. Often merges with baseline or shifts variably due to H-bonding. |
| -OH Signal | Visible (~4.8 ppm). Often shows coupling (triplet) if solvent is dry. | Broad Singlet. Position fluctuates widely; often invisible due to exchange. |
| Aromatic H | Singlet (~6.7 ppm). Clear separation from solvent residual (2.50 ppm).[1] | Singlet (~6.6 ppm). Risk of overlap with CHCl₃ residual (7.26 ppm) is low, but possible if impurities exist.[1] |
| Water Peak | Distinct peak at 3.33 ppm. | Distinct peak at 1.56 ppm. |
| Use Case | Final QC, Purity Assay, Structure Proof. | Rough Process Check, Extraction Monitoring. |
Detailed Technical Insight
Why DMSO-d₆ Wins: The molecule contains both a primary amine and a primary alcohol. In non-polar solvents like CDCl₃, these groups undergo rapid proton exchange and intermolecular hydrogen bonding, leading to peak broadening.[1] In DMSO-d₆, the solvent forms strong hydrogen bonds with the solute acceptors, slowing the exchange rate.[1] This often resolves the -OH proton as a triplet (coupled to the adjacent CH₂) and the -NH₂ as a distinct singlet, providing two extra integration points to confirm the structure.
Detailed 1H NMR Assignment (DMSO-d₆)
The following data represents the expected chemical shifts for a high-purity sample in DMSO-d₆ at 400 MHz.
Spectral Data Table
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| H-3, H-5 | Aromatic | 6.65 – 6.75 | Singlet (s) | 2H | - | Ortho to -NH₂, Meta to Ether. Symmetry makes them equivalent. |
| -NH₂ | Amine | 4.90 – 5.10 | Broad Singlet (br s) | 2H | - | Chemical shift varies with concentration. |
| -OH | Hydroxyl | 4.75 – 4.85 | Triplet (t) or br s | 1H | ~5.0 Hz | Triplet visible only in dry DMSO; indicates coupling to CH₂. |
| -O-CH₂- | Ether | 3.85 – 3.95 | Triplet (t) | 2H | 5.5 Hz | Deshielded by phenoxy oxygen. |
| -CH₂-O- | Alcohol | 3.60 – 3.70 | Quartet/Multiplet | 2H | 5.5 Hz | Coupled to both Ether-CH₂ and -OH. |
Impurity Markers (What to Watch For)
-
4-Amino-2,6-dichlorophenol (Starting Material): Look for a singlet at ~9.0-9.5 ppm (Phenolic -OH) and a shift in the aromatic singlet. The absence of the ethylene triplets (3.6-4.0 ppm) confirms this impurity.
-
Over-alkylation: If the amine is alkylated, the -NH₂ integration drops to 1H or 0H, and new alkyl signals appear.[1]
Experimental Protocol
To ensure reproducibility and minimize "ghost" peaks from water exchange, follow this strict protocol.
Workflow Diagram
Figure 2: Optimized workflow for NMR sample preparation and acquisition.
Step-by-Step Methodology
-
Sample Weighing: Weigh 10–15 mg of the solid product into a clean vial. Note: Using less than 5 mg may result in a poor signal-to-noise ratio for the broad amine peak.
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ .
-
Critical: Use a fresh ampoule or solvent stored over molecular sieves. Water content in "wet" DMSO will exchange with the -OH and -NH₂ protons, collapsing them into a single broad peak at ~3.3 ppm.
-
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1] The solution must be perfectly clear.
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Set to ≥ 1.0 second to ensure full relaxation of aromatic protons.
-
Scans (ns): Minimum 16 scans (64 recommended for clear impurity detection).
-
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
References
- Context: Provides baseline chemical shifts for the 3,5-dichloroaniline core, validating the arom
-
Reich, H. J. (2020).[1] 1H NMR Chemical Shifts. University of Wisconsin / ACS Division of Organic Chemistry.[2] Retrieved from [Link][1]
- Context: Authoritative source for additivity rules and solvent effects on labile protons (OH/NH2).
- Context: Establishes the synthesis p
-
National Institutes of Health (NIH). (2025).[1] 4-Amino-2,6-dichlorophenol (PubChem CID 80037).[3] PubChem.[4][5] Retrieved from [Link][1]
- Context: Structural confirmation and physical property d
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE(42486-53-3) 1H NMR [m.chemicalbook.com]
- 4. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL
This guide provides a comprehensive, in-depth exploration of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and a systematic approach to robust analytical method development.
The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating protocol grounded in scientific principles. This guide will compare the developed HPLC method with potential alternatives and provide the necessary data to support its suitability for its intended purpose.
Introduction: The Analytical Challenge
2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL is a chemical intermediate whose purity is critical for the quality of subsequent products. A reliable analytical method is paramount for accurately quantifying the main component and detecting any potential impurities. HPLC is a powerful and versatile technique for this purpose due to its high resolution and sensitivity.[1][2]
The development of a successful HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities. Key properties of the target molecule, 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL (Molecular Formula: C8H9Cl2NO2, Molecular Weight: 222.07 g/mol ), and its structural alerts suggest a reversed-phase HPLC method would be a suitable starting point.[3] The presence of a chromophore (the aromatic ring) makes UV detection a viable option.
HPLC Method Development: A Step-by-Step Approach
The objective is to develop a stability-indicating HPLC method capable of separating 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL from its potential process-related impurities and degradation products.
The initial phase of method development involves screening various stationary phases and mobile phase compositions to achieve a desirable separation.
-
Column Selection: A C18 column is often the first choice for reversed-phase chromatography due to its wide applicability.[4] For this study, three columns with different selectivities were initially screened:
-
A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
A C8 column for potentially faster elution of non-polar compounds.
-
A Phenyl-Hexyl column for alternative selectivity, particularly for aromatic compounds.
-
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is typical for reversed-phase HPLC.
-
Aqueous Phase: A phosphate buffer is a common choice due to its buffering capacity across a relevant pH range. The pKa of the amino group in the analyte is predicted to be around 3.68, and the phenolic hydroxyl group around 7.29. To ensure consistent retention and peak shape, a buffer pH of around 2.5-3.0 or 6.5-7.0 would be appropriate. A starting buffer of 20 mM potassium phosphate monobasic adjusted to pH 2.5 with phosphoric acid was chosen.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN generally provides better peak shape and lower viscosity. A scouting gradient of 10-90% ACN was employed.
-
-
Detector Wavelength: A UV-Vis detector was used. The wavelength of maximum absorbance (λmax) for 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL was determined by scanning a standard solution from 200 to 400 nm.
Based on the initial screening, the C18 column provided the most promising separation. The next step involved optimizing the chromatographic parameters to improve resolution, peak shape, and analysis time.
-
Gradient Optimization: The initial scouting gradient was refined to a shallower gradient around the elution time of the main peak and any observed impurities. This improves the resolution between closely eluting peaks.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Adjustments can be made to optimize run time and resolution, as permitted by USP General Chapter <621>.[5][6][7]
-
Column Temperature: The column temperature was maintained at 30 °C to ensure reproducible retention times.
-
Injection Volume: An injection volume of 10 µL was used.
The optimized HPLC method is summarized in the table below:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 30.1 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (80:20 v/v) |
Experimental Workflow for HPLC Method Development
Caption: A flowchart illustrating the systematic approach to HPLC method development and validation.
Comparison with Alternative Analytical Techniques
While the developed HPLC method is robust, it is important to consider other analytical techniques for purity assessment.
| Analytical Technique | Principle | Advantages for 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | High resolution, good sensitivity, suitable for non-volatile and thermally labile compounds. | Requires solvent consumption, can have longer run times. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures.[5] | Faster analysis, higher resolution, lower solvent consumption. | Requires specialized high-pressure instrumentation. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | High efficiency, suitable for volatile compounds. | Requires derivatization for non-volatile compounds like the target analyte, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | High efficiency, minimal sample and solvent consumption. | Lower sensitivity for some applications, reproducibility can be a challenge. |
For the analysis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL, HPLC and UHPLC are the most suitable techniques. The developed HPLC method provides a good balance between performance and accessibility of instrumentation. A direct transfer to a UHPLC system could be considered for increased throughput, as allowed by recent revisions to USP <621>.[5][6]
Method Validation: Ensuring Fitness for Purpose
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9][10][11] The validation parameters assessed are outlined below.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This was demonstrated by:
-
Forced Degradation Studies: The drug substance was subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The developed method was able to separate the main peak from all degradation products, demonstrating its stability-indicating nature.
-
Peak Purity Analysis: A photodiode array (PDA) detector was used to assess the peak purity of the main component in both stressed and unstressed samples.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12] A series of solutions of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL were prepared over a concentration range of 50% to 150% of the target concentration. The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Y-intercept | Close to zero | Report |
Accuracy is the closeness of the test results obtained by the method to the true value.[12] It was determined by applying the method to a sample of known purity (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5 | 98.0 - 102.0% |
| 100% | 100.2 | 98.0 - 102.0% |
| 120% | 100.8 | 98.0 - 102.0% |
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample were performed on the same day.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision | RSD (%) | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[13] Small variations were made to the following parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) remained within the acceptance criteria for all variations, demonstrating the robustness of the method.
Logical Relationship in Method Validation
Caption: The relationship between the developed method and the validation parameters required for its intended use.
Conclusion
This guide has detailed the systematic development and validation of a robust reversed-phase HPLC method for the purity determination of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis. The comparison with alternative techniques further supports the choice of HPLC for this application. By following a logical, science-based approach, a reliable analytical method has been established that ensures the quality and consistency of this important chemical intermediate. All analytical procedures should be designed to minimize variation and validated for their intended use.[14]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Agilent Technologies. Revisions per USP 621. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
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LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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Centers for Disease Control and Prevention. Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
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Interchim. HPLC method Development. [Link]
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PubChem. 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. [Link]
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U.S. Environmental Protection Agency. 4-Amino-2,6-dichlorophenol Properties. [Link]
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Advanced FTIR Characterization of Phenoxyethanols: Distinguishing Amino and Hydroxyl Moieties
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Spectral differentiation of functional groups in Phenoxyethanol and its Amino-derivatives.
Executive Summary: The Spectral Challenge
In drug development and cosmetic formulation, 2-Phenoxyethanol (PE) is a ubiquitously used solvent and preservative. However, in synthetic medicinal chemistry, Amino-phenoxyethanols (such as 2-(4-aminophenoxy)ethanol) serve as critical linkers and intermediates.[1]
The primary analytical challenge lies in the High-Frequency Region (3200–3500 cm⁻¹) . Both the Hydroxyl (-OH) and Amino (-NH₂) groups exhibit strong stretching vibrations in this window.[1] In condensed phases (neat liquids or solid pellets), intermolecular Hydrogen Bonding (H-bonding) broadens these bands, causing severe spectral overlap that masks quantitative data.
This guide provides a comparative technical analysis of these moieties, detailing a self-validating Dual-Solvent Dilution Protocol to resolve these overlapping peaks.
Theoretical Grounding: Electronic & Vibrational Environments
To accurately interpret the FTIR spectrum, one must understand the electronic environment influencing the bond force constants.
The Phenoxyethanol Core (Hydroxyl Only)
In standard 2-Phenoxyethanol (
-
Free -OH: Sharp band ~3600 cm⁻¹ (rarely seen in neat samples).[1]
-
H-Bonded -OH: Broad, intense envelope centered ~3350 cm⁻¹.[1]
-
Ether C-O-C: The aromatic ether linkage (
) shows a strong asymmetric stretch at 1240–1250 cm⁻¹, a key diagnostic marker distinguishing it from aliphatic alcohols.
Amino-Phenoxyethanol Derivatives (Hydroxyl + Amino)
In derivatives like 2-(4-aminophenoxy)ethanol, the aromatic ring acts as a scaffold transmitting electronic effects.[1]
-
Primary Amine (-NH₂): Exhibits a characteristic doublet (Asymmetric and Symmetric stretching).
-
Resonance Effect: The ether oxygen at the para position is electron-donating (+M effect), which increases electron density on the ring and slightly weakens the N-H bond force constant compared to unsubstituted aniline, shifting peaks to lower wavenumbers.
Comparative Analysis: Characteristic Peaks
The following table contrasts the spectral signatures of standard Phenoxyethanol against its Amino-functionalized alternative.
Table 1: Comparative FTIR Peak Assignments
| Functional Group | Vibration Mode | Standard Phenoxyethanol (OH only) | Amino-Phenoxyethanol (OH + NH₂) | Signal Characteristics |
| Hydroxyl (-OH) | Stretch (Free) | ~3600 cm⁻¹ | ~3600 cm⁻¹ | Sharp, weak.[1] Visible only in dilute solution. |
| Hydroxyl (-OH) | Stretch (H-Bonded) | 3300–3500 cm⁻¹ (Broad) | 3200–3400 cm⁻¹ (Broad) | Dominates the spectrum in neat samples.[2] |
| Amine (-NH₂) | Stretch (Asym) | Absent | 3420–3450 cm⁻¹ | Sharp spike, often riding on the OH shoulder. |
| Amine (-NH₂) | Stretch (Sym) | Absent | 3340–3360 cm⁻¹ | Sharp spike; paired with Asym peak.[1] |
| Amine (-NH₂) | Scissoring (Bend) | Absent | 1615–1630 cm⁻¹ | Medium intensity. distinct from C=C ring modes. |
| Aromatic Ring | C=C Stretch | 1590, 1495 cm⁻¹ | 1510, 1600 cm⁻¹ | Intensity changes due to ring substitution pattern. |
| Ether Linkage | Ar-O-C Stretch | 1240–1250 cm⁻¹ | 1230–1245 cm⁻¹ | Strong, often split. |
| C-N Bond | Stretch | Absent | 1260–1300 cm⁻¹ | Strong; overlaps with Ether region. |
Critical Insight: In a neat sample of Amino-phenoxyethanol, the broad H-bonded OH signal will likely swallow the NH doublet. Differentiation requires disrupting the H-bonds. [1]
Experimental Protocol: The Dual-Solvent Resolution Method
To objectively validate the presence of both groups, you cannot rely on a single neat spectrum. You must use the Dual-Solvent Dilution Method . This protocol exploits the fact that dilution in a non-polar solvent breaks intermolecular H-bonds, sharpening the peaks and separating the OH and NH signals.
Phase 1: Sample Preparation
-
Neat Scan (Baseline): Apply 1 drop of the phenoxyethanol derivative directly to the ATR (Attenuated Total Reflectance) crystal.
-
Dilute Solution (Resolution): Prepare a 10 mM solution of the sample in anhydrous Carbon Tetrachloride (
) or Dichloromethane ( ).-
Note:
is preferred for IR transparency in the 3000–4000 cm⁻¹ region, though safety protocols must be strictly followed.
-
Phase 2: Acquisition Parameters[1]
-
Resolution: 2 cm⁻¹ (High resolution is vital to resolve the NH doublet).
-
Scans: 64 scans (to improve Signal-to-Noise ratio in dilute samples).
-
Background: Fresh solvent blank (crucial for subtraction).
Phase 3: Data Processing & Logic Flow[1]
Figure 1: Decision logic for differentiating Hydroxyl vs. Amino/Hydroxyl systems using solvent dilution.
Mechanistic Visualization: Hydrogen Bonding Network
Understanding why the peaks broaden is essential for interpreting the "Neat" spectrum. In amino-phenoxyethanols, a complex network of donors and acceptors exists.
Figure 2: Interaction map showing competitive H-bonding sites that cause spectral broadening in neat samples.[1]
Comparison with Alternatives
When validating raw materials, researchers often compare Phenoxyethanol derivatives against common alternatives like Parabens or Benzyl Alcohol .
| Feature | Phenoxyethanols | Parabens (Esters) | Benzyl Alcohol |
| Carbonyl (C=O) | Absent | Strong (~1680 cm⁻¹) | Absent |
| OH Stretch | Broad (3350 cm⁻¹) | Broad (3300 cm⁻¹) | Broad (3330 cm⁻¹) |
| Ether (C-O-C) | Strong (1240 cm⁻¹) | Strong (1270 cm⁻¹ - Ester) | Absent |
| Amino (-NH₂) | Present only in derivatives | Absent | Absent |
Diagnostic Rule: If you see a strong Carbonyl peak at 1680 cm⁻¹, your sample is likely a Paraben or contaminated, not a pure Phenoxyethanol derivative.
References
-
National Institute of Standards and Technology (NIST). 2-Phenoxyethanol Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for band assignments).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link] (General reference for Amino/Hydroxyl overlap).
-
SpectraBase. 2-(4-Aminophenyl)ethanol ATR-IR Spectrum. Wiley Science Solutions. Available at: [Link]
Sources
A Comparative Guide to the Chromatographic Retention Behavior of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol and Its Synthetic Precursors
Introduction
In the synthesis of specialized chemical entities, particularly within the pharmaceutical and agrochemical sectors, rigorous in-process monitoring is paramount to ensuring reaction completion, identifying impurities, and guaranteeing the quality of the final product.[1][2][3][4][5] Analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are indispensable tools for this purpose, providing critical data on the presence and concentration of starting materials, intermediates, and the final active ingredient.[3]
This guide provides an in-depth comparison of the chromatographic retention times of the target molecule, 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol , and its key synthetic precursors. By understanding the predictable differences in their physicochemical properties and how these translate to chromatographic behavior, researchers and process chemists can develop robust analytical methods for real-time reaction monitoring and final product purification. We will explore the underlying principles of reverse-phase chromatography and provide a validated experimental protocol to serve as a foundational method for this analytical challenge.
Synthetic Pathway and Identification of Precursors
The synthesis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol is a multi-step process that informs the selection of precursors for our comparison. A logical synthetic route involves two primary transformations: a Williamson ether synthesis followed by the reduction of a nitro group.[6][7][8]
-
Nitration of Starting Material: The process begins with 2,6-Dichlorophenol (Compound A), a common chemical intermediate.[9][10][11][12] This is typically nitrated to introduce a nitro group at the para position, yielding 2,6-Dichloro-4-nitrophenol (Compound B).[13]
-
Williamson Ether Synthesis: Compound B then undergoes an etherification reaction. The phenolic proton is removed by a base, and the resulting phenoxide attacks an electrophile like 2-chloroethanol. This Sₙ2 reaction forms the ether linkage and introduces the hydroxyethyl side chain, producing 2-(2,6-dichloro-4-nitrophenoxy)ethan-1-ol (Compound C).[6][14][15][16]
-
Nitro Group Reduction: In the final step, the nitro group of Compound C is selectively reduced to a primary amine using various methods, such as catalytic hydrogenation or metal-based reducing agents like iron in acidic media, to yield the final product, 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol (Compound D).[17][18]
The following diagram illustrates this synthetic workflow.
Caption: Synthetic pathway from 2,6-Dichlorophenol to the final product.
Physicochemical Properties and Their Impact on Retention
The retention time of a molecule in reverse-phase HPLC is primarily governed by its overall polarity (or hydrophobicity).[19][20] In this mode of chromatography, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Molecules with higher polarity have a greater affinity for the mobile phase and elute earlier, resulting in shorter retention times. Conversely, less polar (more hydrophobic) molecules interact more strongly with the stationary phase and elute later.[21][22]
The structural evolution from Compound A to D involves significant changes in functional groups that directly alter molecular polarity:
-
Nitro Group (-NO₂): A polar, electron-withdrawing group that increases the molecule's overall polarity compared to a simple halogenated phenol.
-
Hydroxyethyl Group (-OCH₂CH₂OH): The terminal hydroxyl group is highly polar and capable of hydrogen bonding, significantly decreasing the hydrophobicity of the molecule.
-
Amino Group (-NH₂): A polar group that can act as a hydrogen bond donor. Crucially, it is basic and can be protonated to form an ammonium ion (-NH₃⁺) under acidic or neutral pH conditions. This ionization dramatically increases polarity.[23][24]
The table below summarizes the key compounds and their properties that influence chromatographic separation.
| Compound ID | Structure | Name | Key Functional Group Changes | Expected Polarity |
| A | 2,6-Dichlorophenol | Baseline (Phenol, Cl) | Low | |
| B | 2,6-Dichloro-4-nitrophenol | + Nitro (-NO₂) | Moderate | |
| C | ![]() | 2-(2,6-dichloro-4-nitrophenoxy)ethan-1-ol | + Hydroxyethyl (-OCH₂CH₂OH) | High |
| D | ![]() | 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol | Nitro to Amino (-NH₂) | Very High (especially when protonated) |
Experimental Protocol: Reverse-Phase HPLC
This protocol provides a robust starting point for separating the target compound and its precursors. It is designed to be a self-validating system, where adjustments to the gradient or mobile phase pH can be made to optimize resolution based on the principles discussed.
Objective: To achieve baseline separation of compounds A, B, C, and D.
Methodology:
-
Sample Preparation:
-
Prepare individual stock solutions of each compound (A, B, C, and D) at 1 mg/mL in methanol.
-
Create a mixed standard solution by combining equal volumes of each stock solution and diluting with a 50:50 mixture of methanol and water to a final concentration of approximately 50 µg/mL for each analyte.
-
-
Instrumentation and Conditions:
-
Chromatograph: Standard HPLC or UHPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (provides reasonable absorbance for all compounds).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Comparative Retention Time Analysis
Based on the principles of reverse-phase chromatography, we can predict the elution order of the four compounds from earliest to latest.
Predicted Elution Order and Justification:
-
Compound D (2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol): This compound is expected to elute first. It contains both a polar hydroxyl group and a basic amino group. In the acidic mobile phase (0.1% formic acid), the amine will be protonated to -NH₃⁺, making the molecule ionic and significantly increasing its affinity for the polar mobile phase.[23]
-
Compound C (2-(2,6-dichloro-4-nitrophenoxy)ethan-1-ol): The next to elute should be this intermediate. The presence of the highly polar hydroxyethyl side chain makes it much more polar than its parent phenol (Compound B).
-
Compound B (2,6-Dichloro-4-nitrophenol): This compound is less polar than Compound C because it lacks the hydroxyethyl group. The nitro group provides more polarity than the starting material.
-
Compound A (2,6-Dichlorophenol): This is predicted to be the last compound to elute. As the smallest and least substituted molecule in the series (barring the nitro and hydroxyethyl additions), it is the most hydrophobic and will have the strongest interaction with the C18 stationary phase.
This analytical workflow is summarized in the diagram below.
Caption: Workflow for the comparative HPLC analysis.
Conclusion
The chromatographic separation of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol from its synthetic precursors is readily achievable and highly predictable using reverse-phase HPLC. The elution order is directly correlated with the polarity changes introduced at each synthetic step. The final product, containing a protonated amine and a hydroxyl group, is the most polar and elutes first, while the starting material, 2,6-dichlorophenol, is the least polar and has the longest retention time.
This guide provides a robust analytical framework for chemists to monitor reaction progress effectively. By tracking the disappearance of precursor peaks and the appearance of the product peak, teams can optimize reaction conditions, determine endpoints, and ensure the purity of the final compound, aligning with modern process analytical technology (PAT) goals in chemical development.[4]
References
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Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]
-
Sciencemadness. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]
-
Thieme. Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva. [Link]
-
RSC Publishing. Reduction of nitroarenes to anilines in basic alcoholic media. [Link]
-
Yugang Liu, et al. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
PubChem. 2,6-Dichlorophenol. [Link]
-
Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]
-
Labcompare. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
IntechOpen. Chromatographic Determination of Chlorophenols. [Link]
-
Wikipedia. 2,6-Dichlorophenol. [Link]
-
Hiden Analytical. Real-Time Process Monitoring of Pharmaceuticals. [Link]
-
Chromatography Forum. HPLC Retention Time. [Link]
-
ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]
-
Spectroscopy Online. Resolving Analytical Challenges in Pharmaceutical Process Monitoring Using Multivariate Analysis Methods: Applications in Process Understanding, Control, and Improvement. [Link]
-
PubMed. Liquid chromatographic analysis of dichlorophen and its major impurity. [Link]
-
Arabian Journal of Chemistry. Analytical techniques in pharmaceutical analysis: A review. [Link]
-
MDPI. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]
-
American Pharmaceutical Review. Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]
-
American Pharmaceutical Review. Monitoring of Biopharmaceutical Processes: Present and Future Approaches. [Link]
-
EPA. 4-Amino-2,6-dichlorophenol Properties. [Link]
-
Analytical Chemistry. Gas Chromatographic Analysis of Chlorophenol Mixtures. [Link]
-
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]
-
Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
ResearchGate. Simultaneous Determination of 2, 4-Dichlorophenol, 2, 4,6-Trichlorophenol and Pentachlorophenol in Surface Water by High Performance Liquid Chromatography-Tandem Mass Spectrometry with Solid Phase Extraction. [Link]
-
PMC. 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. [Link]
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-
DergiPark. Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their. [Link]
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A Comparative Toxicological Assessment: 2,4-Dichlorophenoxyacetic Acid (2,4-D) versus the Uncharacterized 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL
A Note to the Researcher: This guide provides a comprehensive toxicological profile of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). It has come to our attention that there is a significant lack of publicly available toxicological data for 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL. Therefore, a direct comparative analysis is not feasible at this time. Instead, this document will serve a dual purpose: to offer a detailed review of 2,4-D's toxicity and to present a roadmap of essential experimental protocols required to characterize the toxicological profile of novel compounds such as 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL. This approach ensures scientific rigor and provides a framework for future comparative assessments.
Introduction: A Tale of Two Phenoxy Compounds
This guide will first delve into the known toxicological landscape of 2,4-D, covering its acute and chronic effects, genotoxicity, and carcinogenicity. Subsequently, we will outline the fundamental experimental workflows necessary to elucidate the toxicological properties of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL, providing a blueprint for its scientific investigation.
Toxicological Profile of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
The toxicity of 2,4-D is dependent on its chemical form, which includes acids, salts, and esters.[3][6] Generally, it is considered to have low to moderate acute toxicity in mammals.[7]
Acute Toxicity
The acute toxicity of 2,4-D is typically characterized by its LD50 (median lethal dose), which is the dose required to kill 50% of a tested population. Oral LD50 values for 2,4-D in rats range from 639 to 1646 mg/kg, depending on the specific chemical form.[1][3] In mice, the oral LD50 has been reported to be as low as 138 mg/kg.[1][3] Dermal LD50 values in rabbits are generally greater than 2000 mg/kg, indicating low dermal toxicity.[8] Signs of acute toxicity at high doses can include central nervous system depression, stiffness of limbs, incoordination, lethargy, and in severe cases, coma.[9]
| Acute Toxicity of 2,4-D | |
| Exposure Route | Species |
| Oral | Rat |
| Oral | Mouse |
| Oral | Dog |
| Dermal | Rabbit |
Chronic Toxicity and Target Organs
Long-term exposure to 2,4-D has been shown to affect several organ systems in animal studies. The primary target organs identified are the kidneys, liver, and thyroid gland.[9][10] Chronic studies in rats have established a No-Observed-Adverse-Effect-Level (NOAEL) of 5 mg/kg/day.[3] In dogs, which exhibit higher sensitivity to 2,4-D due to a lower capacity for renal elimination, the chronic NOAEL is 1.0 mg/kg/day.[11][12][13]
Genotoxicity
The genotoxic potential of 2,4-D has been a subject of considerable research, with some conflicting results.[14] Some studies have indicated that 2,4-D can induce sister chromatid exchanges and DNA damage in mammalian cells in vitro.[15] More recent studies have suggested that both acute and chronic exposure to 2,4-D can cause genotoxic effects in rodents.[16][17] However, the European Food Safety Authority concluded that 2,4-D is unlikely to have genotoxic potential.[18]
Carcinogenicity
The carcinogenicity of 2,4-D in humans has been a topic of debate. The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in experimental animals and inadequate evidence in humans.[4][10][19] Some epidemiological studies have suggested a possible association between exposure to 2,4-D and an increased risk of non-Hodgkin's lymphoma, though this link is not consistently observed across all studies.[10][20][21] Conversely, the U.S. Environmental Protection Agency (EPA) has classified 2,4-D as "Group D - not classifiable as to human carcinogenicity."[3][22]
Proposed Experimental Workflow for Toxicological Assessment of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL
To enable a comparative toxicological assessment, a comprehensive evaluation of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL is necessary. The following is a proposed workflow of essential in vitro and in vivo assays.
Caption: Proposed workflow for toxicological evaluation.
Step-by-Step Experimental Protocols
-
Objective: To determine the acute oral toxicity (and estimate the LD50) of the test compound.
-
Test System: Typically, female rats are used.
-
Procedure:
-
A single animal is dosed with the test substance at a defined starting dose level.
-
The animal is observed for signs of toxicity and mortality over a 14-day period.
-
If the animal survives, two additional animals are dosed at the same level.
-
If the initial animal dies, the next animal is dosed at a lower level.
-
This sequential dosing and observation continue until a clear outcome is obtained, allowing for classification into a toxicity category.
-
-
Endpoint: Classification of the substance into one of five toxicity categories based on the observed mortality.
-
Objective: To detect gene mutations induced by the test compound in cultured mammalian cells.
-
Test System: L5178Y mouse lymphoma cells or CHO cells are commonly used.
-
Procedure:
-
Cells are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 mix).
-
After the treatment period, cells are cultured in a medium containing a selective agent (e.g., 6-thioguanine or 8-azaguanine).
-
Only mutant cells that have lost the activity of the HPRT or xprt enzyme can proliferate in the presence of the selective agent.
-
The number of mutant colonies is counted and compared to the control group.
-
-
Endpoint: A significant, dose-dependent increase in the number of mutant colonies indicates a positive result.
-
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in mature erythrocytes.
-
Test System: Rodents, typically mice or rats.
-
Procedure:
-
Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection.
-
Bone marrow or peripheral blood is collected at appropriate time intervals after exposure.
-
The erythrocytes are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.
-
-
Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes in the treated groups compared to the control group indicates a positive result.
Conclusion: A Call for Data
The toxicological profile of 2,4-D is well-documented, indicating a compound of low to moderate acute toxicity with potential for chronic effects on the kidneys, liver, and thyroid. Its genotoxic and carcinogenic potentials remain subjects of ongoing scientific discussion.
In stark contrast, the toxicological properties of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL are currently unknown. A scientifically sound comparison of the toxicity of these two compounds is contingent upon the generation of robust experimental data for the latter. The experimental workflows outlined in this guide provide a foundational framework for such an investigation. Until such data becomes available, any assumptions about the relative safety or hazard of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL would be purely speculative. Researchers and drug development professionals are urged to undertake comprehensive toxicological evaluations of novel chemical entities to ensure human and environmental safety.
References
-
2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
- Munro, I. C., Carlo, G. L., Orr, J. C., Sund, K. G., Wilson, R. M., Kennepohl, E., ... & Jablinske, M. (1992). A comprehensive, integrated review and evaluation of the scientific evidence relating to the safety of the herbicide 2,4-D. Journal of the American College of Toxicology, 11(5), 559-664.
- Gonzalez, N. V., Soloneski, S., & Larramendy, M. L. (2005). Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 588(1), 43-52.
- World Health Organization. (1989). 2,4-Dichlorophenoxyacetic acid (2,4-D): Environmental aspects (EHC 84).
- National Pesticide Information Center. (2015). 2,4-D Technical Fact Sheet.
- International Agency for Research on Cancer. (2017).
- U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- National Pesticide Information Center. (2015). 2,4-D General Fact Sheet.
- U.S. Environmental Protection Agency. (2005). Reregistration Eligibility Decision (RED) for 2,4-D.
- Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
- Australian Pesticides and Veterinary Medicines Authority. (2006). The Reconsideration of Approvals of the Active Constituent 2,4-D.
- Tuftonboro, NH. (2011).
- Zablotowicz, R. M., Locke, M. A., & Hoagland, R. E. (1998). Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,...
- Washington State Department of Transportation. (2017).
- Burns, C. J., & Swaen, G. M. (2012). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Critical reviews in toxicology, 42(9), 768-786.
- Toxipedia. (2011). 2,4-D.
- The Nature Conservancy. (2001).
- ISGLOBAL. (2015).
- AIHA. (2020).
- de Souza, J. G., de Oliveira, K. M. P., & de Oliveira, G. A. R. (2021). Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms. Environmental Science and Pollution Research, 28(1), 849-858.
- de Souza, J. G., de Oliveira, K. M. P., & de Oliveira, G. A. R. (2021). Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms. The Journal of toxicological sciences, 46(1), 1-10.
- Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374.
- 2,4-D Task Force. (2020). Toxicology of 2,4-D.
- U.S. Environmental Protection Agency. (2023). 2,4-D.
- Spectrum Chemical. (2012). Material Safety Data Sheet: 2,4-Dichlorophenoxyacetic Acid.
- ANZECC & ARMCANZ. (2000).
- Charles, J. M., Dalgard, D. W., Cunny, H. C., & Wilson, R. D. (1996). Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog. Fundamental and applied toxicology, 33(2), 166-172.
- Timchalk, C. (2004). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D)
- Charles, J. M., Cunny, H. C., Wilson, R. D., & Bus, J. S. (1996). Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. Fundamental and applied toxicology, 33(2), 161-165.
- Gorzinski, S. J., Kociba, R. J., Campbell, R. A., Smith, F. A., Nolan, R. J., & Eisenbrandt, D. L. (1987). Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid. Fundamental and applied toxicology, 9(3), 423-435.
- TCI Chemicals. (2023). Safety Data Sheet: 2,4-Dichlorophenoxyacetic Acid.
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Safety Operating Guide
Operational Guide: Disposal of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol
Executive Summary & Immediate Action
2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol is a bifunctional halogenated intermediate. Due to the presence of the dichlorophenoxy moiety and a primary amine, this compound presents specific environmental toxicity and chemical incompatibility risks.
The Golden Rule: This substance must ALWAYS be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it enter municipal water systems or be mixed with non-halogenated solvents (e.g., pure ethanol or acetone waste streams), as this exponentially increases disposal costs and safety risks during incineration.
Quick Reference: Physicochemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Chemical Class | Chlorinated Aromatic Amine / Ether | High aquatic toxicity; potential carcinogen suspect. |
| Functional Groups | Primary Amine (-NH₂), Alcohol (-OH) | Basic character; incompatible with strong oxidizers and acids. |
| Halogen Content | High (Two Chlorine atoms) | Requires high-temperature incineration with HCl scrubbing. |
| Water Solubility | Moderate (due to ethanol tail) | DO NOT DRAIN. High mobility in water systems. |
Waste Stream Segregation Protocol
Effective disposal begins at the bench. You must segregate this chemical at the point of generation to prevent cross-contamination of cheaper waste streams.
The "Why" Behind the Protocol
-
Halogen Separation: When halogenated compounds are incinerated, they generate acidic gases (HCl, HF). Facilities charge a premium to treat this waste because they must run scrubbers to neutralize these gases. Mixing this chemical with non-halogenated waste turns the entire container into high-cost halogenated waste.
-
Amine Reactivity: The amine group on the ring is susceptible to oxidation. Mixing this waste with strong oxidizing agents (e.g., nitric acid waste, peroxides) can lead to exothermic runaway reactions or the formation of toxic nitrogen oxides (NOx) and azo compounds.
Segregation Workflow
-
Solid Waste: Pure substance, contaminated gloves, or weighing boats must go into a dedicated Solid Hazardous Waste bin labeled "Toxic/Irritant - Halogenated."
-
Liquid Waste:
-
Organic Solutions: Dispose of in carboys explicitly labeled "Halogenated Organic Solvents."
-
Aqueous Solutions: Even if dissolved in water, the presence of the chlorinated ring mandates collection in "Aqueous Toxic Waste" containers. Never pour down the sink.
-
Decision Logic: Disposal Workflow
The following diagram outlines the decision-making process for disposing of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol in various experimental states.
Figure 1: Decision tree for classifying waste streams based on the physical state and solvent matrix of the material.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
Objective: Secure containment to prevent dust inhalation and environmental leaching.
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood to prevent dust generation.
-
Primary Containment: Keep the chemical in its original container if possible. If transferring, place the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Write "2-(4-Amino-2,6-dichlorophenoxy)ethan-1-ol".
-
Hazards: Check "Toxic" and "Irritant."[1]
-
-
Secondary Containment: Place the sealed container inside a clear plastic zip-lock bag (double containment) before placing it in the satellite accumulation area drum.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Objective: Prevent incompatibility reactions and ensure correct incineration coding.
-
pH Check: If the reaction mixture was acidic or basic, neutralize it to pH 6-8 before adding it to the waste drum.
-
Reasoning: Adding highly acidic amine waste to a general organic waste drum can cause heat generation or polymerization of other waste components.
-
-
Solvent Compatibility: Ensure the waste drum does not contain strong oxidizers (e.g., permanganates, nitric acid residues).
-
Transfer: Pour slowly into the Halogenated Waste carboy using a funnel. Avoid splashing.
-
Log It: Record the volume and approximate concentration on the waste log sheet attached to the carboy.
Emergency Spill Management
Spill Response for Halogenated Amines
If a spill occurs (> 5 grams or > 100 mL), evacuate the immediate area and follow this protocol:
-
Isolate: Mark the area.[2] Do not breathe dust/vapors.[3][4][5]
-
PPE Upgrade: Wear a P100 respirator if dealing with fine powder outside a hood.
-
Containment:
-
Liquids: Use vermiculite or a commercial "Organic Solvent" spill pillow. Do not use paper towels alone, as this increases flammability surface area.
-
Solids: Cover with wet paper towels (to suppress dust) and carefully scoop into a waste bag.
-
-
Decontamination: Wipe the surface with a dilute soap/water solution. Do not use bleach (sodium hypochlorite), as it can react with the amine to form chloramines (toxic gas).
-
Disposal: All cleanup materials (scoops, vermiculite, gloves) must be treated as Hazardous Solid Waste (See Scenario A).
Regulatory & Compliance Context
US EPA (RCRA) Classification
While this specific intermediate may not have a unique "U" or "P" list code, it falls under the "Cradle-to-Grave" responsibility of the generator.
-
Characteristic Waste: It likely meets the definition of toxic waste if tested via TCLP (Toxicity Characteristic Leaching Procedure) due to the chlorinated benzene ring.
-
Halogenated Solvents (F-List): If dissolved in spent methylene chloride or chloroform, the entire mixture is F002 waste [1].
European Waste Catalogue (EWC)
-
Code 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.
-
Code 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
Incineration Requirements
The final destruction method for this compound is High-Temperature Incineration (typically >1100°C) with a residence time of at least 2 seconds to ensure the complete destruction of the chlorinated ring and prevention of dioxin formation [2].
References
-
United States Environmental Protection Agency (EPA). Definition of Solid Waste and Hazardous Waste Recycling. RCRA Regulations Title 40 CFR Part 261. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]
Sources
Personal protective equipment for handling 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar molecules, including 4-Amino-2,6-dichlorophenol, aromatic amines, and chlorinated phenols, in conjunction with established safety protocols from authoritative sources.
The structural components of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL—an aromatic amine, a dichlorinated phenol, and an ethanol group—suggest potential hazards such as skin and eye irritation, and possible toxicity.[1][2][3] Therefore, a cautious and multi-layered approach to safety is imperative.
Hazard Assessment and Control
Before handling 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL, a thorough risk assessment is crucial.[4][5] The primary hazards are anticipated to be skin and eye irritation, with potential for respiratory irritation and systemic toxicity if inhaled or ingested.[2][3]
Hierarchy of Controls:
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or dust.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this chemical. Never work alone when handling this compound.[8] Ensure all personnel are trained on the specific hazards and handling procedures.[9][10][11]
-
Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with the controls mentioned above.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure.[6] The following table summarizes the required PPE for handling 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles with side shields must be worn at all times.[12] A face shield should be worn over the goggles during procedures with a high risk of splashing.[13] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat should be worn and fully buttoned.[6] |
| Hands | Double Gloving (Nitrile or Neoprene) | Due to the potential for skin absorption and irritation, double-gloving is strongly recommended. Nitrile or neoprene gloves offer good resistance to a range of chemicals.[6][14][15] Always inspect gloves for degradation before use and change them immediately if contaminated.[6][16] For prolonged contact, consider more robust gloves like Viton® or butyl rubber.[8] |
| Respiratory | NIOSH-approved Respirator | All work should be performed in a fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][13] |
Chemical Handling and Storage
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Prevent the formation of dust or aerosols.[6]
-
Use compatible tools and equipment (e.g., spatulas, glassware).[6]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
Storage:
-
Store in a tightly closed, properly labeled container.[6][18]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][19]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing.[18] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[18] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[20] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[20] Rinse the mouth with water.[20] Never give anything by mouth to an unconscious person.[20] Seek immediate medical attention.[2]
Spill Response:
-
Minor Spill:
-
Alert personnel in the immediate area.[6]
-
Don the appropriate PPE as outlined above.[6]
-
Contain the spill with an absorbent material like vermiculite, sand, or commercial sorbent pads.[6]
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[6]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.[6] Collect all decontamination materials as hazardous waste.[6]
-
-
Major Spill:
Waste Disposal Protocol
All waste generated from handling 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL must be treated as hazardous waste.
-
Unused/Waste Chemical: Collect in a designated, properly labeled hazardous waste container.[6] The container must be compatible with the chemical and have a secure lid.[6]
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[6] Place these materials in a sealed, labeled hazardous waste bag or container.[6]
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal.[6][21]
Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


